Aminooxyacetamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
54488-65-2 |
|---|---|
Molecular Formula |
C2H7ClN2O2 |
Molecular Weight |
126.54 g/mol |
IUPAC Name |
2-aminooxyacetamide;hydrochloride |
InChI |
InChI=1S/C2H6N2O2.ClH/c3-2(5)1-6-4;/h1,4H2,(H2,3,5);1H |
InChI Key |
BIUQVFWWPLIJJU-UHFFFAOYSA-N |
SMILES |
C=C(N)ON.Cl |
Canonical SMILES |
C(C(=O)N)ON.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Aminooxyacetamide Hydrochloride (CAS 54488-65-2): The Definitive Guide to Oxime-Based Bioconjugation
Executive Summary
In the rapidly evolving landscape of biotherapeutics and synthetic biology, achieving stable, site-specific molecular linkages is a paramount challenge. Aminooxyacetamide hydrochloride (CAS 54488-65-2) has emerged as a foundational bifunctional building block for bioorthogonal chemistry[1]. By providing a highly reactive aminooxy group (-O-NH₂), this compound enables the formation of exceptionally stable oxime bonds with aldehydes and ketones[2].
This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical properties, its superiority over traditional hydrazide crosslinkers, and its critical applications in generating homogeneous Antibody-Drug Conjugates (ADCs) and functionalized synthetic peptoids.
Physicochemical Profiling & Safety Data
Understanding the physical and safety parameters of this compound is the first step in designing reliable bioconjugation workflows. The molecule is supplied as a hydrochloride salt to prevent premature auto-condensation and oxidation of the reactive aminooxy moiety[1].
Table 1: Physicochemical and Safety Profile
| Parameter | Specification / Data |
| Chemical Name | 2-(Aminooxy)acetamide hydrochloride |
| CAS Number | 54488-65-2 |
| Molecular Formula | C₂H₇ClN₂O₂ |
| Molecular Weight | 126.54 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, DMSO, and DMF |
| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[3] |
Mechanistic Grounding: The Superiority of Oxime Ligation
The core utility of aminooxyacetamide lies in its ability to perform oxime ligation . Historically, researchers relied on hydrazide reagents to target carbonyls, forming hydrazone linkages[2]. However, hydrazones are thermodynamically unstable and prone to hydrolysis in aqueous circulation, leading to premature payload release and off-target toxicity in clinical applications[4].
The Alpha-Effect and Resonance Stabilization
Aminooxyacetamide overcomes these limitations through two distinct chemical phenomena:
-
Enhanced Nucleophilicity (The Alpha-Effect): The adjacent oxygen atom donates electron density to the primary amine, lowering its pKa to approximately 4.6. This ensures that at a mildly acidic pH (5.5–6.0), the aminooxy group remains largely unprotonated and highly nucleophilic, whereas standard aliphatic amines (pKa ~9-10) are protonated and unreactive[5].
-
Bond Stability: Once the hemiacetal intermediate dehydrates, the resulting oxime bond (-C=N-O-) is stabilized by the resonance contribution of the oxygen atom. This makes the oxime linkage highly resistant to physiological hydrolysis[4].
Figure 1: Mechanistic pathway of oxime ligation between a carbonyl and an aminooxy group.
Core Applications in Biotherapeutics
Site-Specific Antibody-Drug Conjugates (ADCs)
First-generation ADCs utilized stochastic conjugation via native lysine or reduced cysteine residues, resulting in highly heterogeneous mixtures with variable Drug-to-Antibody Ratios (DAR)[6]. Aminooxyacetamide derivatives are now heavily utilized in next-generation, site-specific ADCs via [5].
By genetically encoding a CxPxR consensus sequence into the antibody, the enzyme Formylglycine Generating Enzyme (FGE) co-translationally oxidizes the cysteine into a reactive formylglycine (fGly)[7]. An aminooxyacetamide-functionalized cytotoxic payload can then be ligated directly to this aldehyde, yielding a perfectly homogeneous ADC[8].
Figure 2: Site-specific ADC generation workflow utilizing FGE and oxime ligation.
Solid-Phase Peptoid Synthesis
In synthetic biology, this compound is utilized to introduce chemoselective handles into oligo(N-substituted glycines), or peptoids[9]. Using the submonomer synthesis method, the aminooxy group is incorporated directly onto the peptoid backbone, allowing for downstream ligation with aldehyde-bearing fluorophores or targeting ligands[10].
Experimental Protocols (Self-Validating Systems)
To ensure high-yield bioconjugation, the following protocols have been optimized to leverage the specific kinetic and thermodynamic properties of aminooxyacetamide.
Protocol 1: Site-Specific Oxime Ligation of an Aldehyde-Tagged Protein
This protocol outlines the conjugation of an aminooxy-functionalized payload to an FGE-oxidized protein[5].
-
Buffer Exchange: Purify the aldehyde-tagged protein and exchange it into a slightly acidic conjugation buffer (e.g., 50 mM sodium citrate, 50 mM NaCl, pH 5.5)[5].
-
Causality: At pH > 6.0, the kinetics of oxime condensation drop significantly. Conversely, a pH < 5.0 risks protonating the carbonyl oxygen, hindering the initial nucleophilic attack[5].
-
-
Catalyst Addition: Add aniline to the reaction mixture to achieve a final concentration of 50–100 mM[11].
-
Causality: Aniline acts as a nucleophilic catalyst. It rapidly attacks the aldehyde to form a protonated Schiff base, which is highly electrophilic and undergoes rapid transimination with the aminooxy payload, accelerating the reaction by up to 400-fold[11].
-
-
Ligation: Add the aminooxyacetamide-functionalized payload at a 10–20 molar excess relative to the protein. Ensure the absolute protein concentration is >10 μM to drive the bimolecular reaction to completion[5].
-
Incubation: Incubate the mixture at room temperature for 12–24 hours in the dark.
-
Purification: Remove unreacted payload and aniline catalyst using Size Exclusion Chromatography (SEC) or extensive dialysis against a neutral buffer (e.g., PBS, pH 7.4)[5].
Protocol 2: Glycoprotein Oxidation and Labeling
For native antibodies or glycoproteins lacking an engineered tag, aminooxyacetamide can be used to label glycans following mild oxidation[12].
-
Mild Oxidation: Treat the glycoprotein (1-5 mg/mL in PBS) with 1 mM sodium periodate (NaIO₄) at 4°C for 30 minutes in the dark[12].
-
Causality: These mild, cold conditions selectively cleave the vicinal diols of terminal sialic acids to generate aldehydes, preventing the over-oxidation of sensitive amino acid residues (like methionine)[12].
-
-
Quenching: Add glycerol to a final concentration of 15 mM and incubate for 5 minutes to consume excess periodate.
-
Ligation: Add the desired aminooxyacetamide-dye conjugate (e.g., CF® Dye Aminooxy) and incubate at room temperature for 2 hours[12].
References
-
Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Rabuka D, Rush JS, de Hart GW, Wu P, Bertozzi CR. Nature Protocols. 2012;7:1052–1067.[Link]
-
Site-selective modification strategies in antibody–drug conjugates. Walsh SJ, Bargh JD, Dannheim FM, Hanby AR, Seki H, Counsell AJ, Ou X, Fowler E, Ashman N, et al. Chemical Society Reviews. 2021;50:1305-1353.[Link]
-
Generating aldehyde-tagged antibodies with high titers and high formylglycine yields by supplementing culture media with copper(II). York D, Baker J, Holder PG, Jones LC, Drake PM, Barfield RM, Bleck GT, Rabuka D. BMC Biotechnology. 2016;16:23.[Link]
-
Site-specific antibody drug conjugates for cancer therapy. Agarwal P, Bertozzi CR. mAbs. 2013;6(1):34–45.[Link]
-
Incorporation of Chemoselective Functionalities into Peptoids via Solid-Phase Submonomer Synthesis. Horn T, Zuckermann RN. Bioconjugate Chemistry. 2004;15(2):428-435.[Link]
-
2-(Aminooxy)acetamide hydrochloride Safety Data. Chemical-Label Database. [Link]
Sources
- 1. 54488-65-2|2-(Aminooxy)acetamide hydrochloride|BLD Pharm [bldpharm.com]
- 2. biotium.com [biotium.com]
- 3. chemical-label.com [chemical-label.com]
- 4. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 5. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Generating aldehyde-tagged antibodies with high titers and high formylglycine yields by supplementing culture media with copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-specific antibody drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Incorporation of chemoselective functionalities into peptoids via solid-phase submonomer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. biotium.com [biotium.com]
2-(Aminooxy)acetamide hydrochloride chemical structure and molecular weight
Technical Guide: 2-(Aminooxy)acetamide Hydrochloride
Part 1: Executive Summary
2-(Aminooxy)acetamide hydrochloride (CAS: 54488-65-2) is a specialized hydroxylamine derivative widely utilized in chemical biology and drug development for its high-specificity reactivity toward carbonyl groups (aldehydes and ketones). Unlike common fluorescent tags (e.g., 2-AB, 2-AA) used in glycomics, this molecule serves as a neutral, hydrophilic capping agent and a versatile bioconjugation linker .
Its primary utility lies in oxime ligation , a bio-orthogonal reaction that proceeds under mild, aqueous conditions (pH 4–6). By reacting with the reducing end of glycans, abasic sites in DNA, or oxidized protein residues, it forms a hydrolytically stable oxime linkage.[1] This "capping" prevents side reactions (such as aldehyde-induced crosslinking) and introduces a defined mass shift for mass spectrometry (MS) analysis without altering the ionization properties significantly. Furthermore, it acts as a critical intermediate in the synthesis of oxime-linked antibody-drug conjugates (ADCs) and enzyme inhibitors.
Part 2: Chemical Identity & Physicochemical Properties
The following table consolidates the core technical specifications required for analytical verification and experimental design.
| Property | Specification |
| Chemical Name | 2-(Aminooxy)acetamide hydrochloride |
| Synonyms | Aminooxyacetamide HCl; Carbamoylmethoxyamine hydrochloride |
| CAS Number | 54488-65-2 |
| Molecular Formula | |
| Molecular Weight | 126.54 g/mol (Salt); ~90.08 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water (>50 mg/mL), DMSO; sparingly soluble in ethanol |
| pKa | ~4.5 (Conjugate acid of the aminooxy group) |
| Melting Point | 160–165 °C (Decomposes) |
| Storage | -20°C, Hygroscopic (Store under inert atmosphere) |
Part 3: Mechanistic Principles
The Oxime Ligation Mechanism
The core reactivity of 2-(Aminooxy)acetamide is driven by the alpha-effect . The adjacent oxygen atom increases the nucleophilicity of the amine nitrogen, making it significantly more reactive toward carbonyls than standard primary amines, even at acidic pH.
Reaction Pathway:
-
Nucleophilic Attack: The aminooxy nitrogen attacks the electrophilic carbonyl carbon of the aldehyde/ketone.
-
Dehydration: A water molecule is eliminated, driven by acid catalysis.
-
Product Formation: A stable
(oxime) bond is formed. Unlike hydrazones ( ), oximes are resistant to hydrolysis in physiological buffers.
Figure 1: Mechanism of oxime ligation between an aldehyde and 2-(aminooxy)acetamide.
Why Use the Acetamide Derivative?
-
Neutrality: Unlike Aminooxyacetic acid (AOAA), which introduces a negative charge (carboxylate), the acetamide group remains neutral. This is critical in Mass Spectrometry when analyzing glycans in positive ion mode, as it avoids signal suppression associated with anionic tags.
-
Steric Minimalization: The small size of the acetamide group prevents steric hindrance during subsequent enzymatic processing or binding assays.
Part 4: Applications in Drug Development & Glycomics
Glycan Analysis (Neutral Capping)
In glycomics, the reducing end of free glycans exists in equilibrium between ring-closed and ring-open (aldehyde) forms.
-
Problem: The aldehyde is reactive and can cause signal splitting (anomers) in HPLC/MS.
-
Solution: Reacting with 2-(Aminooxy)acetamide "caps" the reducing end.
-
Outcome:
-
Prevents anomerization (collapses
peaks into one). -
Adds a predictable mass shift (+72.02 Da for the
moiety replacing oxygen, calculation: proton adjustment). Note: Exact mass shift depends on ionization state, typically +56.02 Da added to the glycan mass M if considering condensation . -
Allows separation of neutral glycans without introducing hydrophobic bias.
-
Aldehyde Reactive Probe (ARP) for DNA Damage
DNA damage often generates abasic sites (AP sites) which contain an aldehyde.
-
Application: 2-(Aminooxy)acetamide is used to block these sites during repair assays or to tag them for quantification.
-
Advantage: The amide handle is stable and does not interfere with downstream polymerase activity as much as bulky biotin tags.
Synthesis of Antibody-Drug Conjugates (ADCs)
The reagent serves as a linker payload. It can be reacted with a ketone-functionalized drug (e.g., certain steroids or doxorubicin derivatives) to create a prodrug linker that is stable in circulation but potentially cleavable in lysosomal conditions (though oximes are generally very stable, requiring specific design for cleavage).
Part 5: Experimental Protocols
Protocol 1: Glycan Labeling (General Procedure)
This protocol describes the capping of N-glycans released from antibodies.
Reagents:
-
Labeling Solution: 0.1 M 2-(Aminooxy)acetamide HCl in DMSO/Acetic Acid (7:3 v/v).
-
Reducing Agent (Optional): Sodium Cyanoborohydride (not strictly necessary for oximes, but often used to reduce hydrazones; for oximes, the bond is stable without reduction). Note: For strict oxime formation, reduction is omitted to preserve the double bond character.
Steps:
-
Preparation: Lyophilize the released glycan sample (approx. 1-10 nmol) in a 1.5 mL tube.
-
Reaction: Add 10 µL of the Labeling Solution .
-
Incubation: Vortex and incubate at 37°C for 2–4 hours (or 65°C for 1 hour for faster kinetics).
-
Cleanup: Precipitate glycans using cold acetonitrile (95%) or pass through a HILIC SPE cartridge to remove excess reagent.
-
Analysis: Reconstitute in water for MALDI-MS or LC-MS.
Protocol 2: Synthesis of 2-(Aminooxy)acetamide HCl
For researchers needing to synthesize the reagent de novo.
Reaction Scheme:
-
Coupling: N-Hydroxyphthalimide + 2-Chloroacetamide +
2-(Phthalimidooxy)acetamide. -
Deprotection: 2-(Phthalimidooxy)acetamide + Hydrazine hydrate
2-(Aminooxy)acetamide + Phthalhydrazide.-
Solvent: Ethanol. Temp: Reflux.
-
-
Salt Formation: Treat crude oil with HCl/Dioxane to precipitate the hydrochloride salt.
Figure 2: Synthetic route for the production of 2-(Aminooxy)acetamide HCl.
Part 6: Quality Control & Handling
Stability & Storage:
-
The HCl salt is hygroscopic . Moisture absorption can lead to hydrolysis or caking.
-
Recommendation: Store in aliquots at -20°C with desiccant.
-
Solution Stability: Aqueous solutions are stable for ~24 hours at 4°C. Do not store aqueous solutions long-term; prepare fresh.
Characterization (QC):
-
1H NMR (
): Look for the singlet of the methylene group ( ) around 4.5 ppm. -
Mass Spec: ESI+ should show a peak at m/z 91.1
. -
Silver Nitrate Test: Positive for chloride (confirms HCl salt).
References
-
PubChem. 2-(Aminooxy)acetamide Compound Summary. National Library of Medicine. Available at: [Link]
-
ResearchGate. Synthesis and Anticoccidial Activities of Novel Acetamide Derivatives. (Synthesis Methodology Context). Available at: [Link]
Sources
Aminooxyacetamide Hydrochloride: A Comprehensive Guide to Solubility and Solvent-Driven Bioconjugation Workflows
Executive Summary
Aminooxyacetamide hydrochloride (CAS: 54488-65-2; MW: 126.54 g/mol ) is a foundational bifunctional linker in modern bioconjugation, widely utilized for its ability to form exceptionally stable oxime linkages with aldehydes and ketones. However, the successful application of this reagent hinges entirely on understanding its solvation thermodynamics. As a Senior Application Scientist, I frequently observe that reaction failures are rarely due to the intrinsic chemistry of the aminooxy group, but rather a misunderstanding of its salt form, its pH-dependent nucleophilicity, and its behavior across different solvent gradients.
This whitepaper provides an authoritative, mechanistic breakdown of this compound's solubility profile in water versus organic solvents, detailing the causality behind solvent selection and providing self-validating protocols for robust experimental design.
The Physicochemical Basis of Solubility
To understand the solubility of aminooxyacetamide, one must first understand why it is supplied as a hydrochloride salt. The free aminooxy base (–O–NH₂) is highly nucleophilic but thermodynamically unstable, making it prone to premature oxidation and self-condensation during storage.
By formulating it as a hydrochloride salt, the aminooxy nitrogen is protonated (–O–NH₃⁺ Cl⁻). This ionic lattice fundamentally alters its solvation dynamics:
-
High Lattice Energy vs. Hydration Energy: The salt is highly polar. In water, the hydration energy of the chloride ion and the protonated amine vastly exceeds the lattice energy, leading to near-instantaneous dissolution.
-
Dielectric Constant Dependency: In organic solvents, solubility scales directly with the solvent's dielectric constant and its ability to act as a hydrogen-bond acceptor.
Solubility Matrix: Water vs. Organic Solvents
The table below summarizes the quantitative and qualitative solubility profile of this compound across standard laboratory solvents.
| Solvent | Solubility Profile | Dielectric Constant (ε) | Application Context & Causality |
| Water / Aqueous Buffers | Highly Soluble (>50 mg/mL) | 80.1 | Optimal. Primary solvent for bioconjugation. The high polarity completely dissociates the HCl salt. |
| DMSO (Dimethyl Sulfoxide) | Soluble (>30 mg/mL) | 46.7 | Excellent. Used for stock solutions and labeling hydrophobic molecular hosts where water is unviable. |
| DMF (Dimethylformamide) | Soluble (~20-30 mg/mL) | 36.7 | Good. Standard for solid-phase peptide and peptoid synthesis; requires careful concentration management. |
| Methanol / Ethanol | Moderately Soluble (<10 mg/mL) | 32.7 / 24.5 | Intermediate. Useful as co-solvents or in intermediate washing steps during solid-phase extractions. |
| Dichloromethane (DCM) | Insoluble | 8.9 | Anti-Solvent. Used to wash away non-polar organic impurities without dissolving the aminooxy salt. |
| Hexane / Diethyl Ether | Insoluble | 1.9 / 4.3 | Precipitation. Ideal for forcing the precipitation of aminooxy-conjugates out of DMF/DMSO solutions. |
Causality in Experimental Design (E-E-A-T)
When transitioning from storage to reaction, the choice of solvent is not merely a vehicle for dissolution—it is a thermodynamic driver for the reaction.
The Aqueous Paradigm: pH and Aniline Catalysis
In water, the HCl salt rapidly dissociates. However, the resulting solution becomes highly acidic. Because oxime ligation requires the aminooxy group to be in its free-base form to act as a nucleophile, the pH must be strictly buffered to 4.5–6.0. Below pH 4.0, the amine remains fully protonated and unreactive; above pH 6.5, competing side reactions increase. To overcome the slow kinetics of oxime formation at this mildly acidic pH, , forming a highly reactive Schiff base intermediate that is rapidly displaced by the aminooxy group[1].
The Organic Paradigm: DMSO and DMF
For highly hydrophobic targets—such as[2] or specialized[3]—water is unviable. Aminooxyacetamide HCl exhibits excellent solubility in polar aprotic solvents like DMSO and DMF. In these environments, organic bases (e.g., DIPEA or pyridine) must be added to neutralize the HCl salt and liberate the nucleophilic aminooxy group, allowing the reaction to proceed smoothly in the absence of water.
Workflow Visualization
Workflow demonstrating solvent-dependent applications of Aminooxyacetamide HCl.
Mechanistic pathway of oxime ligation between aminooxyacetamide and a carbonyl group.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a built-in verification mechanism to prevent downstream failures.
Protocol A: Preparation of Aqueous Stock for Oxime Ligation
Objective: Formulate a highly reactive, pH-stabilized aqueous environment for bioconjugation.
-
Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer. Adjust the initial pH to 5.0.
-
Dissolution: Weigh out Aminooxyacetamide HCl to achieve a 50 mM concentration and dissolve it in the buffer.
-
Validation Step (Critical): Measure the pH of the resulting solution immediately. Causality: The dissociation of the HCl salt releases free protons, which will drastically lower the pH of the buffer. If the pH drops below 4.0, the aminooxy group remains protonated and unreactive. Re-adjust the pH to 4.5–5.0 using dilute NaOH.
-
Catalysis: Add aniline to a final concentration of 10–50 mM to accelerate the reaction kinetics.
-
Conjugation & Verification: Introduce the aldehyde/ketone target. Allow to react for 2–4 hours at room temperature. Verify conjugation via LC-MS; look for a mass shift corresponding to the loss of water (-18 Da) indicative of stable oxime formation.
Protocol B: Solvent-Exchange and Precipitation Purification
Objective: Utilize the insolubility of aminooxyacetamide in non-polar solvents to purify conjugates synthesized in organic environments.
-
Organic Reaction: Conduct the coupling reaction in anhydrous DMF or DMSO using DIPEA (2.0 equivalents) to neutralize the HCl salt.
-
Concentration: If using DMF, concentrate the reaction volume by 50% under reduced pressure to minimize the amount of anti-solvent required.
-
Anti-Solvent Addition: Dropwise, add the concentrated reaction mixture into 10 volumes of ice-cold diethyl ether (or hexane). Causality: The highly polar aminooxy-conjugate is entirely insoluble in ether, forcing rapid precipitation, while unreacted hydrophobic impurities and DIPEA salts remain in solution.
-
Recovery: Centrifuge the suspension at 4000 × g for 10 minutes. Decant the supernatant and wash the pellet twice with fresh ice-cold ether.
-
Validation Step: Resuspend a 1 mg micro-aliquot of the dried pellet in 100 µL of deionized water. Complete, clear dissolution confirms the successful removal of non-polar aggregates and organic impurities.
References
-
Clapperton, A. M., & Babi, J. "A Field Guide to Optimizing Peptoid Synthesis." ACS Polymers Au, 2022. Available at:[Link]
-
Jayapaul, J., et al. "Molecular Sensing with Host Systems for Hyperpolarized ¹²⁹Xe." Molecules, 2020. Available at:[Link]
Sources
Technical Guide: Aminooxyacetamide Hydrochloride – Physicochemical Profile & Reactivity
Topic: Aminooxyacetamide hydrochloride pKa and nucleophilicity profile Content Type: In-depth Technical Guide
Executive Summary
This compound (AOAA·HCl) represents a specialized class of "alpha-effect" nucleophiles used extensively in bioconjugation and enzymatic inhibition. Unlike standard alkyl amines, the aminooxy group (
This guide provides a rigorous analysis of the pKa-driven reactivity of aminooxyacetamide, its mechanistic role in PLP-dependent enzyme inhibition, and validated protocols for kinetic characterization.
Physicochemical Identity
| Property | Specification |
| IUPAC Name | 2-(Aminooxy)acetamide hydrochloride |
| Chemical Formula | |
| Molecular Weight | 126.54 g/mol (Salt); 90.08 g/mol (Free Base) |
| CAS Number | 25395-32-8 (related free base: 35251-42-4) |
| Solubility | Highly soluble in water (>50 mg/mL), DMSO |
| pKa (Aminooxy) | 4.6 ± 0.2 (Conjugate acid) |
| Key Feature | Alpha-Effect Nucleophile |
The Alpha-Effect and Nucleophilicity
The defining characteristic of aminooxyacetamide is the Alpha-Effect , a phenomenon where the nucleophilicity of an atom is significantly enhanced by the presence of an adjacent atom with a lone pair of electrons.
Electronic Basis
In aminooxyacetamide, the primary amine nitrogen is directly bonded to an oxygen atom.
-
Ground State Destabilization: The lone pair on the nitrogen (
) experiences repulsion from the lone pair on the adjacent oxygen ( ). This repulsion raises the energy of the Highest Occupied Molecular Orbital (HOMO). -
Transition State Stabilization: The high-energy HOMO overlaps more effectively with the LUMO of electrophiles (such as carbonyl carbons), lowering the activation energy (
) for nucleophilic attack.
Comparative Nucleophilicity
Despite having a much lower basicity than alkyl amines, aminooxyacetamide reacts faster with carbonyls.
| Compound | Structure | pKa ( | Relative Nucleophilicity* |
| Hydrazine | 8.1 | High (Alpha-effect) | |
| Aminooxyacetamide | 4.6 | High (Alpha-effect) | |
| Methylamine | 10.6 | Moderate (Basicity driven) |
*Relative nucleophilicity towards electrophilic carbonyls at neutral pH.
Reactivity Profile: Oxime Ligation
The reaction between aminooxyacetamide and an aldehyde/ketone yields an oxime (
The pH-Rate Profile (Bell-Shaped Curve)
The kinetics of oxime ligation follow a bell-shaped dependence on pH, typically maximizing around pH 4.5. This is a trade-off between two ionization states:
-
Acidic Slope (pH < 4): The reaction slows because the aminooxy group becomes protonated (
), losing its nucleophilicity. -
Basic Slope (pH > 5): The reaction slows because the electrophilic carbonyl group is not protonated/activated. The dehydration step (loss of water from the tetrahedral intermediate) becomes rate-limiting.
Aniline Catalysis
At physiological pH (7.4), the reaction is slow due to the rate-limiting dehydration step. The addition of aniline (or p-phenylenediamine) catalyzes the reaction by forming a highly reactive Schiff base intermediate with the aldehyde, which then undergoes rapid transimination with the aminooxy group.
Mechanism Visualization
Figure 1: Mechanism of oxime ligation showing the direct pathway (black) and the aniline-catalyzed pathway (red) which bypasses the slow dehydration step at neutral pH.
Biological Application: PLP-Dependent Enzyme Inhibition
Aminooxyacetamide is a potent inhibitor of enzymes utilizing Pyridoxal 5'-Phosphate (PLP) as a cofactor, such as GABA Transaminase (GABA-T).[1]
Mechanism of Inhibition
-
Recognition: The inhibitor enters the active site, mimicking the substrate.
-
Transimination: The aminooxy group attacks the internal aldimine (Schiff base between PLP and the active site Lysine).
-
Adduct Formation: Unlike the natural substrate which forms a transient imine, aminooxyacetamide forms a thermodynamically stable oxime-PLP adduct .
-
Inactivation: The oxime bond is too stable to be hydrolyzed or processed further, effectively locking the cofactor and killing enzyme activity (Suicide Inhibition).
Figure 2: Pathway of PLP-dependent enzyme inactivation. The formation of the stable PLP-AOAA oxime prevents cofactor regeneration.
Experimental Protocols
Protocol 1: Determination of pKa via Potentiometric Titration
Objective: To determine the precise pKa of the aminooxy group in aminooxyacetamide.
Reagents:
-
Aminooxyacetamide HCl (10 mM solution in degassed water).
-
Standardized NaOH (0.1 M).
-
Standardized HCl (0.1 M).
-
KCl (0.1 M) for ionic strength adjustment.
Method:
-
Setup: Dissolve aminooxyacetamide HCl in 0.1 M KCl to a final concentration of 5 mM (50 mL volume). Maintain temperature at 25°C using a water-jacketed vessel.
-
Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.00.
-
Titration: Titrate with 0.1 M NaOH in small increments (e.g., 50 µL). Record pH after stabilization (drift < 0.005 pH/min).
-
Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point (inflection point).
-
Expected Result: An inflection point near pH 4.6 .
-
Protocol 2: Kinetic Assay for Oxime Ligation
Objective: To measure the second-order rate constant (
Reagents:
-
Aminooxyacetamide HCl (Stock: 100 mM in water).
-
p-Nitrobenzaldehyde (Stock: 10 mM in DMSO).
-
Buffer: 100 mM Acetate (pH 4.5) and 100 mM Phosphate (pH 7.4).
Method:
-
Preparation: Dilute p-Nitrobenzaldehyde to 50 µM in the desired buffer.
-
Initiation: Add Aminooxyacetamide to a final concentration of 500 µM (10-fold excess to ensure pseudo-first-order kinetics).
-
Monitoring: Immediately monitor the absorbance at 280 nm (oxime formation) or the decay of the aldehyde peak at 265 nm using a UV-Vis spectrophotometer.
-
Calculation:
-
Fit the absorbance trace to a mono-exponential function to obtain
. -
Calculate
. -
Note: Expect
to be significantly higher at pH 4.5 than at pH 7.4 without catalyst.
-
References
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548.
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.
-
Cordes, E. H., & Jencks, W. P. (1962). The Mechanism of Formation of Oximes and Semicarbazones. Journal of the American Chemical Society, 84(22), 4319–4328.
-
John, R. A. (1995). Pyridoxal Phosphate-Dependent Enzymes. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1248(2), 81–96.
-
Patterson, M. J., et al. (2025). Computed Properties of 2-(Aminooxy)acetamide. PubChem Compound Summary.
Sources
Aminooxyacetamide Hydrochloride: A Superior Hydroxylamine Derivative for Robust Oxime Bioconjugation
This technical guide details the application of Aminooxyacetamide hydrochloride (CAS: 35251-42-4) in bioconjugation.[1] It is structured to provide actionable, high-level scientific insight for researchers optimizing covalent linkages.[1]
Executive Summary
In the landscape of bioorthogonal chemistry, the stability of the linker often dictates the therapeutic index and shelf-life of the final conjugate. This compound (
Unlike hydrazide reagents, which form hydrolytically susceptible hydrazone bonds, aminooxy reagents generate oxime linkages that are approximately 1000-fold more stable under physiological conditions.[1][2] The acetamide moiety serves a dual purpose: it acts as a short, hydrophilic spacer to reduce aggregation and provides a chemically stable handle that does not interfere with the nucleophilicity of the aminooxy group.
This guide provides a validated framework for utilizing this compound in the synthesis of Antibody-Drug Conjugates (ADCs), glycoprotein labeling, and surface immobilization.
Chemical Basis & Mechanistic Insight
The Stability Hierarchy
The choice between aminooxy and hydrazide reagents is not trivial; it is a determinant of conjugate integrity. The oxime bond (
Table 1: Comparative Stability of Carbonyl-Reactive Linkages
| Linker Class | Resulting Bond | Hydrolytic Stability ( | pH Optimum | Primary Application |
| Aminooxy | Oxime | High ( | 4.0 - 5.0 (uncatalyzed) | ADCs, In vivo imaging |
| Hydrazide | Hydrazone | Low to Moderate | 4.5 - 5.5 | pH-cleavable linkers |
| Primary Amine | Imine (Schiff Base) | Very Low (Labile) | 7.0 - 9.0 | Temporary intermediates |
Aniline-Catalyzed Ligation Mechanism
While oxime ligation is thermodynamically favored, the kinetics at neutral pH (required for many proteins) are slow (
To bypass this kinetic trap without lowering pH (which risks protein denaturation), nucleophilic catalysis using aniline or
Figure 1: The catalytic cycle of aniline in oxime ligation.[1][3] The formation of the protonated Schiff base lowers the activation energy for the subsequent attack by the aminooxy nucleophile.
Validated Experimental Protocol
Pre-requisites
-
Aminooxyacetamide HCl Stock: 100 mM in dry DMSO or
. Store at -20°C. -
Catalyst Stock: 1 M Aniline (or
-phenylenediamine) in DMSO. Note: Aniline oxidizes over time; use fresh or distilled stocks. -
Buffer: 0.1 M Sodium Acetate (pH 4.5) OR 0.1 M Sodium Phosphate (pH 7.0) with catalyst.[3][4][5][6][7]
Protocol: Conjugation to Aldehyde-Functionalized Protein
This protocol assumes the target protein already possesses an aldehyde handle (e.g., via N-terminal oxidation with
Step 1: Reaction Setup
-
Dilute the aldehyde-protein to 10–50 µM in the Reaction Buffer.
-
Add Aminooxyacetamide HCl to a final concentration of 1–5 mM (50–100 molar equivalents).
-
Expert Insight: High excess is required to drive pseudo-first-order kinetics and ensure saturation of sites.[1]
-
-
Catalysis (Critical for pH 7): Add Aniline stock to a final concentration of 10–100 mM .
-
Caution: High concentrations of aniline (>100 mM) can precipitate some proteins. Titrate if necessary.
-
Step 2: Incubation
-
Incubate at 25°C for 2–4 hours in the dark.
-
Validation: Monitor reaction progress via LC-MS (mass shift of +89 Da per conjugation site for aminooxyacetamide, accounting for HCl loss and water loss).
Step 3: Quenching & Purification
-
Quench: Add excess acetone or unreacted aldehyde (e.g., formaldehyde) to scavenge remaining aminooxy reagent if immediate purification is not possible.
-
Purify: Remove excess small molecules via Size Exclusion Chromatography (SEC) (e.g., PD-10 column) or extensive dialysis against PBS.[1]
Figure 2: Standard workflow for Aminooxy-based bioconjugation. The buffer exchange step is critical to prevent oxidation of the aminooxy reagent by residual periodate.
Troubleshooting & Optimization
Table 2: Diagnostic Guide
| Observation | Probable Cause | Corrective Action |
| Low Conjugation Yield | pH too high (uncatalyzed) | Lower pH to 4.5 or add 100 mM Aniline catalyst. |
| Insufficient Reagent Excess | Increase Aminooxyacetamide to 100x molar excess. | |
| Protein Precipitation | Aniline toxicity / Hydrophobicity | Switch to |
| Adducts on MS (+18 Da) | Incomplete dehydration | Reaction not finished; extend time or increase catalyst.[1] |
| Reagent Degradation | Oxidation of Aminooxy group | Ensure stock solutions are fresh; use degassed buffers. |
References
-
BenchChem. Oxime vs. Hydrazone: A Comparative Guide to Bond Stability in Bioconjugation. Retrieved from
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.[2][3][8] Angewandte Chemie International Edition. (Demonstrates the ~1000-fold stability advantage of oximes). Retrieved from [1]
-
Dirksen, A., & Dawson, P. E. (2008). Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology. Bioconjugate Chemistry.[2][3][5][9][10][11] (Establishes aniline catalysis mechanism). Retrieved from [1]
-
Biotium. Aminooxy Conjugates & Reagents Product Information. Retrieved from
-
PubChem. 2-(Aminooxy)acetamide hydrochloride (Compound Summary). CID 13956184.[12] Retrieved from [1]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotium.com [biotium.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-(Aminooxy)acetamide | C2H6N2O2 | CID 13956184 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Aminooxyacetamide Hydrochloride – Storage, Stability, and Handling Protocols
Executive Summary
Aminooxyacetamide hydrochloride (AOAA-HCl) is a critical bifunctional linker used extensively in bioconjugation, particularly for site-specific labeling via oxime ligation . While chemically robust in its dry, crystalline form, AOAA-HCl exhibits significant hygroscopicity .
Failure to manage this property is a leading cause of experimental inconsistency. Moisture absorption alters the effective molecular weight of the reagent, leading to gross stoichiometric errors in conjugation reactions. In extreme cases, prolonged exposure to moisture can facilitate hydrolysis or oxidation, rendering the linker inert.
This guide defines the rigorous storage and handling protocols required to maintain the integrity of AOAA-HCl, ensuring high-efficiency conjugation in downstream applications.
Chemical Profile & Criticality
This compound (CAS: 63234-80-0 / 2921-14-4 derivatives) serves as a "chemical handle." Its primary utility lies in the enhanced reactivity of the aminooxy group (
Key Chemical Properties
| Property | Specification | Implication |
| Molecular Structure | Bifunctional: Reactive aminooxy group + stable amide. | |
| Physical State | White to off-white crystalline powder | High surface area increases moisture uptake rates. |
| Solubility | Highly soluble in water, DMSO, DMF | Compatible with aqueous buffers and organic cosolvents. |
| Acidity | Acidic in solution (HCl salt) | Must be buffered (pH 4.5–6.0) for optimal oxime ligation. |
The Hygroscopicity Challenge
Hygroscopicity in amine salts like AOAA-HCl is not merely a physical nuisance; it is a source of stoichiometric drift .
The Mechanism of Failure
The crystal lattice of the hydrochloride salt is stabilized by ionic interactions. However, the hydration energy of the chloride ion and the polar ammonium/amide groups is high. When exposed to ambient humidity:
-
Adsorption: Water molecules bind to the crystal surface.
-
Deliquescence: As water accumulates, it dissolves the salt, forming a saturated solution film on the particle surface.
-
Stoichiometric Error: A researcher weighing 10 mg of "wet" AOAA-HCl may effectively be adding only 7 mg of active reagent and 3 mg of water. In equimolar conjugations (e.g., antibody-drug conjugates), this 30% deficit results in incomplete labeling.
Visualization: The Moisture Failure Cascade
The following diagram illustrates how improper storage directly correlates to experimental failure.
Figure 1: The causal pathway from moisture exposure to experimental failure in bioconjugation.
Storage Protocols (The "Gold Standard")
To maintain reagent integrity over long periods (>6 months), strict adherence to the Cold-Dry-Inert triad is required.
Protocol A: Long-Term Storage[1]
-
Temperature: -20°C . Lower temperatures reduce the kinetics of any potential hydrolysis or oxidation.
-
Atmosphere: The vial must be tightly sealed.[1] Ideally, the manufacturer's original vial should be placed inside a secondary container (e.g., a jar containing desiccant silica gel or Drierite™).
-
Container: Amber glass is preferred to prevent photo-oxidation, although AOAA is less light-sensitive than some fluorophores.
Protocol B: The "Inert Weighing" Workflow
The most critical moment for degradation is the transition from cold storage to the balance. Never open a cold vial in a warm room.
-
Retrieval: Remove the vial from the -20°C freezer.
-
Equilibration (CRITICAL): Allow the closed vial to sit at room temperature for 30–45 minutes .
-
Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This ruins the remaining stock.
-
-
Handling:
-
Ideally, weigh inside a nitrogen-purged glove box.
-
If a glove box is unavailable, work quickly. Flush the headspace of the stock vial with inert gas (Nitrogen or Argon) immediately after removing the aliquot.
-
-
Resealing: Parafilm the cap after purging with gas. Return to -20°C immediately.
Experimental Handling & Reconstitution
For bioconjugation applications (e.g., modifying aldehydes on glycoproteins), AOAA-HCl must be dissolved immediately before use.
Reconstitution Strategy
Do not store AOAA-HCl in solution. Hydrolysis of the amide bond or oxidation of the aminooxy group can occur over time in aqueous solution.
| Solvent | Protocol | Stability |
| Water / Buffer | Dissolve at 10–100 mM just before use. | < 4 hours at RT (Use immediately) |
| DMSO / DMF | Prepare highly concentrated stocks (e.g., 1 M). | ~1 week at -20°C (if anhydrous) |
Workflow Diagram: Correct Handling
Figure 2: Step-by-step workflow to prevent condensation and ensure stock longevity.
Quality Control (Self-Validation)
If you suspect your AOAA-HCl has been compromised (e.g., the powder looks clumpy or sticky), perform these checks before committing valuable protein samples to a reaction.
-
Visual Inspection: The reagent should be a free-flowing white powder. Any clumping, transparency, or "wet" look indicates deliquescence.
-
Melting Point Check: Pure AOAA-HCl has a sharp melting point (typically around 150–156°C, depending on the specific derivative). A depressed or broad melting range indicates water contamination.
-
Solubility Test: It should dissolve instantly in water. Turbidity suggests degradation or contamination.
References
-
PubChem. (2025).[2] 2-(Aminooxy)acetamide | C2H6N2O2.[2] National Library of Medicine. [Link]
- Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive glycans. Accounts of Chemical Research.
Sources
Technical Guide: Aminooxyacetamide in Bioorthogonal Chemistry and Click Reactions
Executive Summary
Aminooxyacetamide represents a high-fidelity chemoselective motif within the bioorthogonal toolkit, specifically engineered for oxime ligation . Unlike first-generation hydrazide reagents, aminooxyacetamide derivatives form oxime linkages that exhibit superior hydrolytic stability—a critical quality attribute for Antibody-Drug Conjugates (ADCs) and long-term in vivo imaging.
This guide details the physicochemical basis, kinetic optimization via nucleophilic catalysis, and validated protocols for deploying aminooxyacetamide in high-value bioconjugation workflows.
Part 1: The Chemical Basis of Aminooxyacetamide
Structural Advantage & The Alpha Effect
The aminooxyacetamide functional group consists of an aminooxy moiety (
-
Enhanced Nucleophilicity: The adjacent oxygen atom donates electron density to the nitrogen lone pair (the
-effect ), making the terminal amine significantly more nucleophilic than aliphatic amines, even at acidic pH (4.5–6.0) where lysine -amines are protonated and unreactive. -
The Acetamide Linker: The acetamide spacer (
) is not merely structural; it imparts hydrophilicity, reducing aggregation of hydrophobic payloads (e.g., cytotoxic drugs or fluorophores) and minimizing steric hindrance during the ligation event.
Mechanism of Oxime Ligation
The reaction proceeds via the condensation of the aminooxy group with an aldehyde or ketone to form an oxime bond (
Thermodynamics vs. Kinetics:
While the oxime bond is thermodynamically stable (
Stability: Oxime vs. Hydrazone
For drug development, linker stability is paramount.[1] Hydrazone linkages (formed from hydrazides) are susceptible to acid-catalyzed hydrolysis in the lysosome or serum. Oximes formed by aminooxyacetamide are significantly more resistant.
Table 1: Comparative Hydrolytic Stability at Physiological pH (7.0)
| Linker Type | Structure | Relative Hydrolysis Rate | Half-Life ( | Application Suitability |
| Oxime (Aminooxy) | 1 (Baseline) | Weeks to Months | High (ADCs, In vivo) | |
| Methylhydrazone | ~600x Faster | Hours | Low (Rapid release only) | |
| Acylhydrazone | ~300x Faster | Days | Medium |
Data Source: Kalia & Raines, Angew.[2] Chem. Int. Ed. (2008)[2][3][4]
Part 2: Reaction Mechanism & Catalysis Visualization
The following diagram illustrates the aniline-catalyzed pathway. Aniline reacts with the aldehyde to form a highly electrophilic Schiff base intermediate, which undergoes rapid transimination with aminooxyacetamide to yield the stable oxime.
Figure 1: Mechanism of aniline-catalyzed oxime ligation. The catalyst activates the aldehyde, bypassing the slow direct attack of the aminooxy group.
Part 3: Experimental Protocol (Antibody-Drug Conjugate)
Scenario: Conjugation of an aminooxyacetamide-functionalized payload (e.g., MMAE-linker) to a monoclonal antibody (mAb) via glycan oxidation.
Materials Checklist
-
Target: IgG1 Monoclonal Antibody (free of BSA/Gelatin).
-
Reagent: Aminooxyacetamide-Payload (10 mM stock in DMSO).
-
Oxidant: Sodium Periodate (
), fresh 100 mM aqueous stock.[5] -
Catalyst: Aniline (pure), prepared as 100 mM stock in Acetate Buffer.
-
Buffers:
-
Purification: Zeba Spin Desalting Columns (7K MWCO).
Step-by-Step Methodology
Phase 1: Glycan Oxidation (Creating the Aldehyde)
-
Buffer Exchange: Equilibrate the antibody into Oxidation Buffer (pH 5.5).
-
Oxidation Reaction: Add
to a final concentration of 1 mM . Incubate for 30 minutes on ice in the dark.-
Critical Control: Do not exceed 1-2 mM periodate or >30 mins. Over-oxidation can cleave the antibody polypeptide chain.
-
-
Quenching: Add Ethylene Glycol to a final concentration of 10 mM . Incubate for 5 minutes.
-
Why? This scavenges residual periodate, preventing it from oxidizing the aminooxy payload or the drug itself in the next step.
-
-
Purification 1: Remove excess periodate and formaldehyde by passing through a desalting column equilibrated with Oxidation Buffer .
Phase 2: Oxime Ligation (The Click Reaction)
-
Reaction Setup: To the oxidized antibody, add the Aniline Catalyst (final conc. 10 mM) and the Aminooxyacetamide-Payload (20–50 equivalents molar excess over antibody).
-
Incubation: React for 2–4 hours at Room Temperature (or O/N at
).-
Note: If the protein is sensitive, reduce aniline to 1-5 mM and extend time.
-
-
Purification 2: Remove excess payload and aniline using a desalting column or dialysis against PBS (pH 7.4).
Part 4: Validation & Quality Control
Trust but verify. A self-validating system requires confirmation of the covalent bond.
Degree of Labeling (DOL)
-
UV-Vis: If the payload has a chromophore (e.g., fluorophore or doxorubicin), use the Beer-Lambert law.
(Where CF is the correction factor for the payload's absorbance at 280 nm).
Mass Spectrometry (The Gold Standard)
-
Method: Deglycosylation (PNGase F) is NOT recommended here as the drug is on the glycan. Instead, use reducing SDS-PAGE followed by LC-MS of the heavy chain.
-
Expected Shift: Look for a mass increase corresponding to:
(The -18 Da accounts for the water molecule lost during oxime formation).
Part 5: Applications in Drug Development
Antibody-Drug Conjugates (ADCs)
Aminooxyacetamide linkers are used to generate site-specific ADCs. By targeting the conserved N-glycan at Asn297 of IgG, researchers achieve a defined Drug-to-Antibody Ratio (DAR), typically DAR ~2 or ~4. This homogeneity improves pharmacokinetics compared to random lysine conjugation.
Cell Surface Engineering
Researchers use metabolic labeling (e.g., feeding cells N-azidoacetylmannosamine or similar precursors) followed by reaction with aminooxy probes. However, for direct surface labeling, oxidizing surface sialic acids with mild periodate followed by aminooxyacetamide-biotin allows for the isolation of the "surfaceome."
Workflow Diagram: ADC Synthesis
Figure 2: Workflow for generating site-specific Antibody-Drug Conjugates via glycan oxidation.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[2] [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548.[3] [Link]
-
Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 26(2), 176–192. [Link]
Sources
Methodological & Application
Protocol for oxime ligation using aminooxyacetamide hydrochloride
Application Note: High-Efficiency Oxime Ligation Bioconjugation Using Aminooxyacetamide Hydrochloride
Introduction & Mechanistic Insights
Oxime ligation is a cornerstone of bioorthogonal chemistry, widely utilized in the synthesis of 1, PEGylated therapeutics, and advanced biomaterials[1]. The reaction relies on the condensation of an
This compound is the preferred reagent format for these conjugations. The hydrochloride salt protonates the amine during storage, preventing premature auto-oxidation and extending the reagent's shelf life. Upon introduction to a buffered aqueous system, the free aminooxy group is liberated, unleashing its potent
Mechanistic Causality: Uncatalyzed oxime formation is kinetically restricted at physiological pH (pH 7.0–7.4) due to the sluggish dehydration of the tetrahedral carbinolamine intermediate[2]. To bypass this bottleneck without subjecting sensitive biomolecules to denaturing acidic conditions, 3 or its diamine derivatives are strictly required[3]. The catalyst operates via a transimination pathway: it rapidly condenses with the target aldehyde to form a protonated Schiff base (imine). This intermediate is significantly more electrophilic than the parent carbonyl, drastically lowering the activation energy for the subsequent attack by the aminooxyacetamide payload. The oxime bond is formed, and the catalyst is regenerated to continue the cycle[2].
Nucleophilic catalysis mechanism of oxime ligation using aminooxyacetamide and aniline derivatives.
Comparative Catalyst Performance
Selecting the correct catalyst is dictated by the pH stability of the biomolecule and the required reaction kinetics. While aniline is the classical standard, recent advancements have demonstrated that diamine derivatives like m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA) offer 4[4].
Table 1: Comparative Catalyst Efficacy for Oxime Ligation
| Catalyst | Optimal pH Range | Relative Rate (vs. Aniline at pH 7.0) | Max Aqueous Solubility | Key Advantage |
| None (Uncatalyzed) | 4.0 – 5.0 | ~0.025x | N/A | No catalyst removal required |
| Aniline | 4.5 – 6.0 | 1x (Baseline) | ~100 mM | Classical, well-documented |
| m-Phenylenediamine (mPDA) | 6.0 – 7.4 | ~15x | >900 mM | Superior solubility, low toxicity[5] |
| p-Phenylenediamine (pPDA) | 4.0 – 7.0 | ~20x | High | Highest efficiency at neutral pH[4] |
Experimental Protocol: Oxime Ligation via this compound
Causality-Driven Experimental Design:
-
Buffer Selection: 100 mM Sodium Phosphate (pH 6.5–7.0) is utilized. Causality: Amine-containing buffers (e.g., Tris, Glycine) will competitively inhibit the reaction by forming transient imines with the aldehyde, sequestering the reactive sites.
-
Stoichiometry: A 5- to 10-fold molar excess of the aminooxyacetamide payload drives the equilibrium forward, ensuring pseudo-first-order kinetics and >95% conversion within 2 hours.
-
Catalyst Concentration: mPDA is used at 50 mM. Causality: Unlike aniline, which is toxic and prone to precipitation above 100 mM, 5 via standard size-exclusion chromatography (SEC)[5].
Step-by-step experimental workflow for oxime bioconjugation and purification.
Step-by-Step Methodology:
Step 1: Preparation of the Carbonyl-Tagged Biomolecule
-
Ensure the target protein/biomolecule (containing an engineered aldehyde/ketone) is buffer-exchanged into 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Adjust the biomolecule concentration to 10–50 µM.
Step 2: Catalyst and Payload Preparation
-
Prepare a 500 mM stock of m-phenylenediamine (mPDA) in molecular biology grade water or DMSO (depending on payload solubility requirements).
-
Prepare a 100 mM stock of the specific this compound payload (e.g., Aminooxy-PEG, Aminooxy-Fluorophore, or Aminooxy-Drug).
Step 3: Reaction Execution
-
To the biomolecule solution, add the mPDA stock to achieve a final catalyst concentration of 50 mM.
-
Immediately add the this compound payload to achieve a final concentration of 250–500 µM (approx. 5–10 molar equivalents relative to the biomolecule).
-
Gently vortex to mix and incubate the reaction at room temperature (20–25°C) for 1 to 2 hours in the dark.
Step 4: Purification
-
Quench the reaction by passing the mixture through a pre-equilibrated Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or via exhaustive dialysis against PBS (pH 7.4).
-
This step effectively removes the unreacted aminooxy payload and the mPDA catalyst.
Trustworthiness & Self-Validating System
To guarantee scientific rigor, this protocol is designed as a self-validating system. Researchers must run the following controls and analytical checks to verify the integrity of the ligation:
-
Control A (No-Payload Control): Incubate the biomolecule with the mPDA catalyst alone, then analyze via LC-MS. Causality: This confirms that the catalyst does not form irreversible covalent adducts with the protein. The mass should match the unmodified starting material.
-
Control B (No-Catalyst Control): Incubate the biomolecule with the aminooxy payload without mPDA. Causality: This establishes the baseline uncatalyzed reaction rate and proves the kinetic necessity of the catalyst for your specific substrate.
-
Analytical Validation (Mass Shift Verification): The success of the ligation is absolute when confirmed by High-Resolution Mass Spectrometry (HRMS). The expected mass of the conjugate (
) must equal: Note: The subtraction of 18.02 Da accounts for the exact mass loss of one water molecule during the condensation reaction.
References
- Dirksen A, Dawson PE.
- "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines".
- "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjug
- "Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center". Benchchem.
- "Site-selective modification strategies in antibody–drug conjugates". Chemical Society Reviews (RSC Publishing).
Sources
- 1. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Aminooxyacetamide hydrochloride concentration for optimal glycoprotein labeling
This Application Note is structured to provide a rigorous, field-validated guide for optimizing glycoprotein labeling using aminooxyacetamide-based chemistry. It moves beyond basic recipes to explain the chemical kinetics and thermodynamics necessary for high-fidelity glycoproteomics.
Optimizing Aminooxyacetamide-based Oxime Ligation for Glycoprotein Labeling
Core Directive & Scientific Rationale
The labeling of glycoproteins via Oxime Ligation (reaction of an aminooxy group with an aldehyde/ketone) is a cornerstone of modern glycoproteomics. While hydrazide chemistry was historically common, aminooxy reagents—specifically those based on the aminooxyacetamide scaffold (
However, the success of this reaction is strictly governed by concentration-dependent kinetics and pH sensitivity . This guide optimizes the use of Aminooxyacetamide Hydrochloride (AOAA-HCl) for two distinct phases:
-
As a Labeling Agent: When functionalized (e.g., AOAA-Biotin/Fluorophore) to tag oxidized glycans.
-
As a Capping Agent: When used as the raw HCl salt to permanently block unreacted aldehydes, preventing non-specific background—a critical step often omitted in standard protocols.
Mechanism of Action
The reaction relies on the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbon of an aldehyde (generated on sialic acids via periodate oxidation).
Key Kinetic Insight: At neutral pH (6.5–7.5), the reaction is slow because the carbonyl is not sufficiently electrophilic. Lowering pH (4.5) protonates the carbonyl (activating it) but protonates the aminooxy group (deactivating it). Aniline catalysis solves this by forming a highly reactive Schiff base intermediate, allowing rapid labeling at neutral pH, preserving protein structure.
Figure 1: Mechanism of Aniline-Catalyzed Oxime Ligation. The aniline catalyst forms a transient, highly reactive Schiff base intermediate that is rapidly intercepted by the aminooxyacetamide reagent.
Critical Parameters & Concentration Matrix
The optimal concentration depends on the specific role of the reagent.[1]
A. As a Labeling Reagent (e.g., AOAA-Biotin)
-
Target Concentration: 100 µM – 1 mM
-
Rationale: High concentrations of hydrophobic tags (like biotin or fluorophores) can cause protein precipitation or non-specific hydrophobic binding. With aniline catalysis, 100 µM is often sufficient to drive the reaction to completion.
B. As a Capping/Blocking Agent (Raw AOAA-HCl)
-
Target Concentration: 10 mM – 50 mM
-
Rationale: After labeling, residual aldehydes must be quenched.[2][3][4] Unlike Glycine (which forms reversible imines), Aminooxyacetamide HCl forms stable oximes, permanently "capping" the noise. A large molar excess (50x–100x over protein) is required to ensure quantitative blocking in minutes.
C. The Catalyst (Aniline)
-
Standard: 10 mM (Live cells/Sensitive proteins)
-
Aggressive: 100 mM (Denatured lysates/Robust proteins)
| Parameter | Condition | Recommended Concentration | Kinetic Impact |
| Labeling Probe | Live Cell Surface | 100 µM | Minimizes toxicity and background washing. |
| Labeling Probe | Cell Lysate/Purified | 1 mM | Maximizes yield; excess is removed by desalting. |
| Capping Agent | Post-Labeling Block | 20 - 50 mM | Ensures 100% quenching of residual aldehydes. |
| Catalyst | Aniline (pH 6.7) | 10 mM | Increases rate by ~10-100x without protein denaturation. |
Optimized Experimental Protocol
This protocol assumes a starting glycoprotein concentration of 1–2 mg/mL.
Phase 1: Mild Periodate Oxidation (Sialic Acid Specific)
-
Buffer Exchange: Exchange protein into Oxidation Buffer (PBS, pH 7.4). Avoid amine buffers (Tris) if possible, though periodate tolerates them better than NHS-esters.
-
Oxidation: Add Sodium Periodate (NaIO₄) to a final concentration of 1 mM .
-
Note: 1 mM at 4°C selectively oxidizes sialic acids. 10 mM+ will oxidize other sugars and may cleave peptide backbones.
-
-
Incubation: Incubate for 30 minutes on ice (4°C) in the dark.
-
Quench Oxidation: Add glycerol to 5% final concentration or perform a rapid desalting spin column (e.g., Zeba Spin, 7K MWCO) to remove excess periodate.
Phase 2: Aniline-Catalyzed Labeling
-
Preparation: Dissolve Aminooxyacetamide-Tag (e.g., Biotin-AOAA) in DMSO or water.
-
Reaction Mix: Combine:
-
Oxidized Protein (from Phase 1)
-
100 µM – 1 mM Aminooxyacetamide-Tag (Final Conc.)
-
10 mM Aniline (from a 1 M stock in PBS, pH adjusted to 6.7).
-
-
Incubation: 1–2 hours at Room Temperature (RT) or O/N at 4°C.
-
pH Check: Ensure final pH is between 6.5 and 7.0.
-
Phase 3: Capping (The "Clean" Step)
This step uses this compound (CAS 6311-35-9) to eliminate background.
-
Add Capping Agent: Add pure Aminooxyacetamide HCl to a final concentration of 20 mM .
-
Incubation: Incubate for 15–30 minutes at RT.
-
Why? This reacts with any aldehydes that did not react with the tag, preventing them from crosslinking or reacting with downstream reagents.
-
-
Purification: Remove excess reagents via dialysis, size-exclusion chromatography, or acetone precipitation.
Figure 2: Optimized Workflow. Note the distinct Capping Step using high-concentration Aminooxyacetamide HCl to ensure specificity.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Signal | Inefficient Oxidation | Fresh NaIO₄ is required. It degrades rapidly in light/moisture. |
| Low Signal | pH Mismatch | If pH > 7.5, oxime formation is slow. Add Aniline or adjust buffer to pH 6.7. |
| High Background | Non-specific Binding | Reduce Probe conc. to 100 µM. Increase washing stringency. |
| High Background | Uncapped Aldehydes | Increase Capping Step (Aminooxyacetamide HCl) to 50 mM. |
| Precipitation | Over-labeling | Hydrophobic tags can destabilize proteins. Use a PEGylated linker version. |
References
-
Zeng, Y., Ramya, T. N. C., Dirksen, A., Dawson, P. E., & Paulson, J. C. (2009). High-efficiency labeling of sialylated glycoproteins on living cells.
- Key Finding: Established the 10 mM Aniline / pH 6.7 protocol for optimal live-cell labeling.
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.
- Key Finding: Detailed the kinetic superiority of aniline catalysis for oxime lig
-
Biotium. (2020). Protocol: Aminooxy Labeling of Glycoproteins.
- Key Finding: Provides standard industrial concentration ranges (50 equivalents) for aminooxy dyes.
-
Thermo Fisher Scientific. (n.d.). Glycoprotein Staining and Detection. User Guide.
- Key Finding: Validates the use of periodate oxid
Sources
- 1. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 2. Blocking in IHC | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Oxime-Linked Antibody-Drug Conjugates using Aminooxyacetamide
Abstract & Introduction
The development of Antibody-Drug Conjugates (ADCs) requires a delicate balance between systemic stability and targeted release.[1][2] While early ADCs utilized acid-labile hydrazone linkers, these often suffered from premature hydrolysis in circulation. Oxime ligation —the reaction between an aldehyde/ketone and an aminooxy (alkoxyamine) group—offers a superior stability profile (approx.
This guide details the synthesis of ADCs using aminooxyacetamide linkers. The aminooxyacetamide moiety (
Key Advantages of this Protocol:
-
Site-Specificity: Utilizes periodate oxidation of Fc-region glycans, avoiding random lysine conjugation that can disrupt antigen binding.
-
Enhanced Kinetics: Incorporates nucleophilic catalysis (aniline) to drive reaction rates at physiological-compatible pH.
-
Scalability: Workflows designed for mg-to-gram scale synthesis.
Mechanism of Action
The formation of the oxime bond is a condensation reaction. However, at neutral pH, the reaction is kinetically slow because the rate-limiting step—dehydration of the hemiaminal intermediate—is acid-catalyzed.
To overcome this without exposing the antibody to harsh acidic conditions (pH < 4), we employ nucleophilic catalysis using aniline. Aniline reacts rapidly with the antibody-aldehyde to form a protonated Schiff base intermediate. This intermediate is significantly more electrophilic than the parent aldehyde, facilitating a rapid transimination reaction with the aminooxyacetamide drug-linker to form the thermodynamically stable oxime product.
Figure 1: Catalytic Mechanism of Oxime Ligation
Caption: Aniline acts as a nucleophilic catalyst, forming a reactive Schiff base that undergoes transimination with the aminooxy-drug.
Experimental Prerequisites
Reagents & Materials
| Component | Specification | Purpose |
| Monoclonal Antibody | IgG1 or IgG4 (>5 mg/mL) | Substrate (must be glycosylated). |
| Sodium Periodate | Oxidizing agent for glycans. | |
| Aminooxy-Linker-Payload | Aminooxyacetamide-functionalized | Cytotoxic drug-linker. |
| Aniline | 99.5%, redistilled if dark | Nucleophilic catalyst. |
| Oxidation Buffer | 100 mM Sodium Acetate, pH 5.5 | DO NOT use Tris (competes). |
| Quenching Buffer | 1M Glycerol or Ethylene Glycol | Neutralizes excess periodate. |
| Desalting Columns | PD-10 or Zeba Spin | Buffer exchange. |
Critical Safety Note
-
Aniline is toxic and readily absorbed through the skin. Handle inside a fume hood with double gloving.
-
Sodium Periodate is a strong oxidizer. Prepare fresh immediately before use.
Protocol 1: Antibody Activation (Glycan Oxidation)
This step generates aldehyde handles on the heavy chain N-glycans (N297).
-
Buffer Exchange:
-
Equilibrate the antibody into Oxidation Buffer (100 mM Sodium Acetate, pH 5.5) using a desalting column.
-
Why: Lower pH facilitates oxidation and protects the antibody from aggregation. Avoid amine-containing buffers (Tris, Glycine) which can form Schiff bases with the generated aldehydes.
-
-
Oxidation Reaction:
-
Prepare a fresh 100 mM stock of
in water. -
Add
to the antibody solution to a final concentration of 1–10 mM . -
Expert Insight: Use 1 mM for mild oxidation (sialic acid specific) or 5-10 mM for general oxidation (galactose/mannose). For most ADCs, 10 mM ensures sufficient DAR (Drug-to-Antibody Ratio).
-
Incubate for 30 minutes on ice in the dark.
-
-
Quenching:
-
Add glycerol or ethylene glycol to a final concentration of 100 mM. Incubate for 5 minutes.
-
Why: Residual periodate will oxidize the aminooxy drug-linker (specifically the drug payload or the linker backbone) if not removed.
-
-
Purification (Crucial):
-
Immediately desalt the antibody into Conjugation Buffer (100 mM Sodium Acetate, 100 mM NaCl, pH 4.5–5.0).
-
Note: The lower pH (4.5) is optimal for the subsequent oxime ligation.
-
Protocol 2: Conjugation (Oxime Ligation)[1]
-
Catalyst Preparation:
-
Prepare a stock of Aniline (1 M) in DMSO or Acetonitrile.
-
Expert Insight: If the aniline has turned dark brown/red, it is oxidized. Use clear or light yellow aniline for consistent kinetics.
-
-
Reaction Setup:
-
Add the Aminooxyacetamide-Drug to the oxidized antibody.
-
Molar Excess: Use 10–20 equivalents of drug per antibody (aiming for DAR 2–4).
-
Solvent: Ensure final organic solvent (DMSO/DMA) concentration is <10% to prevent antibody precipitation.
-
-
Catalysis:
-
Incubation:
-
Incubate at 25°C for 12–24 hours with gentle shaking.
-
Why: Oxime formation is slow.[5] While aniline speeds it up, overnight incubation ensures thermodynamic equilibrium and maximum occupancy of aldehyde sites.
-
-
Purification:
-
Remove excess drug and aniline using Tangential Flow Filtration (TFF) or extensive dialysis against formulation buffer (e.g., Histidine/Trehalose pH 6.0).
-
Note: Aniline is difficult to remove via simple desalting columns due to hydrophobic sticking; TFF is preferred.
-
Analytical Validation & QC
Workflow Visualization
Caption: Step-by-step workflow from native antibody to purified Oxime-ADC.
QC Metrics Table
| Method | Parameter | Acceptance Criteria |
| HIC-HPLC | Drug Distribution | Distinct peaks for DAR 0, 2, 4. Average DAR 1.8–3.5. |
| SEC-HPLC | Aggregation | >95% Monomer. Aggregates <2%. |
| LC-MS (Reduced) | Mass Shift | Mass shift corresponds to Heavy Chain + n(Drug). |
| Stability Assay | Plasma Stability | <5% Drug loss after 7 days at 37°C in human plasma. |
Troubleshooting Guide
Problem: Low DAR (Drug-to-Antibody Ratio)
-
Root Cause 1: Insufficient oxidation. Increase
to 10 mM or temperature to 25°C. -
Root Cause 2: pH too high during conjugation. Ensure pH is
5.5. Above pH 6, oxime formation slows drastically without massive catalyst excess. -
Root Cause 3:[5] Old Catalyst. Distill aniline or switch to m-phenylenediamine (mPDA), which is 10–50x more potent than aniline.
Problem: Antibody Aggregation
-
Root Cause:[1][2][3][6][][8][9][10] Over-oxidation. Periodate can oxidize Methionine/Tryptophan residues if left too long. Limit oxidation to 30 mins on ice.
-
Root Cause:[1][2][3][4][6][][8][9][10] Hydrophobic payload. If the drug is very hydrophobic (e.g., PBDs), add propylene glycol (up to 20%) or cyclodextrins to the conjugation buffer.
References
-
Lemieux, G. A., & Bertozzi, C. R. (1998). Chemoselective ligation reactions with proteins, oligosaccharides and cells. Trends in Biotechnology. Source:[Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry. Source:[Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition. Source:[Link]
-
Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry. Source:[Link]
-
Rashidian, M., et al. (2013). Kinetics of oxime ligation with aniline catalysis. Journal of the American Chemical Society. Source:[Link]
Sources
- 1. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Modification of Periodate Oxidation Method to Produce HRP-IgG Conjugate and Test its Stability Overtime [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminooxyacetamide hydrochloride reaction conditions for oligonucleotide conjugation
Introduction & Scope
Aminooxyacetamide hydrochloride (CAS: 6336-22-7 / 35251-42-4) is a specialized bioorthogonal reagent used primarily in oxime ligation chemistries. In the context of oligonucleotide synthesis and conjugation, it serves two critical functions:
-
Aldehyde Capping/Blocking: It acts as a highly efficient "capping" agent to neutralize unreacted aldehyde groups on oligonucleotides or surfaces following the conjugation of a primary ligand (e.g., a peptide or fluorophore). This prevents non-specific binding and cross-reactivity in downstream applications.
-
Small Molecule Functionalization: It introduces a stable, hydrophilic amide motif onto aldehyde-modified oligonucleotides via a hydrolytically stable oxime linkage.
This guide provides an in-depth technical analysis of the reaction parameters—pH, catalysis, and stoichiometry—required to drive this reaction to completion with >95% efficiency.
Mechanism of Action: Oxime Ligation[1]
The reaction between aminooxyacetamide and an aldehyde-modified oligonucleotide proceeds via oxime ligation . Unlike hydrazone formation, which is reversible and unstable in aqueous conditions, the oxime bond (
Chemical Pathway
-
Nucleophilic Attack: The aminooxy nitrogen (
), which is more nucleophilic than a standard amine due to the alpha-effect of the adjacent oxygen, attacks the electrophilic carbonyl carbon of the aldehyde. -
Tetrahedral Intermediate: A hemiaminal intermediate is formed.
-
Dehydration: Water is eliminated, driven by acid catalysis or nucleophilic catalysts (e.g., aniline), locking the structure into the stable oxime
isomers.
Visualization: Reaction Mechanism
Figure 1: Mechanism of oxime ligation between an aldehyde-modified oligonucleotide and aminooxyacetamide.
Critical Reaction Parameters
Success in oxime ligation depends on balancing nucleophilicity with protonation states.
pH Optimization
-
Acidic Conditions (pH 4.0 – 5.0): This is the optimal range for uncatalyzed reactions. The slightly acidic environment protonates the aldehyde carbonyl (increasing electrophilicity) while leaving a significant fraction of the aminooxy group unprotonated (maintaining nucleophilicity).
-
Buffer: 0.1 M Sodium Acetate (NaOAc).
-
-
Neutral Conditions (pH 7.0 – 7.4): Required for acid-sensitive oligonucleotides (e.g., those with specific modifications like purine-rich sequences susceptible to depurination). Reaction kinetics are significantly slower here (10–50x slower) and require a catalyst .
-
Buffer: 1X PBS or 0.1 M Sodium Phosphate.
-
Catalysis (The "Aniline Effect")
At neutral pH, the dehydration step is rate-limiting. Nucleophilic catalysts like Aniline (or the more biocompatible m-phenylenediamine) form a highly reactive Schiff base intermediate with the aldehyde, which then undergoes rapid transimination with the aminooxy group.
-
Recommendation: Always use 10–100 mM Aniline when working at pH > 6.0.
Stoichiometry
-
For Capping: Use a vast excess (50–100 equivalents) of this compound. It is a small, inexpensive molecule; excess ensures rapid and complete blocking of residual aldehydes.
-
For Conjugation: Use 5–10 equivalents relative to the oligonucleotide.
Experimental Protocols
Protocol A: Aldehyde Capping (Post-Conjugation Blocking)
Use this protocol to neutralize unreacted aldehydes after conjugating a primary ligand (e.g., peptide or dye).
Materials:
-
Oligonucleotide: Crude conjugation mixture containing residual aldehyde groups.
-
Reagent: this compound (dissolved in water to 100 mM).
-
Buffer: 0.1 M Sodium Acetate, pH 4.5 (or PBS pH 7.4 + 100 mM Aniline).
Step-by-Step:
-
Preparation: Determine the molar amount of the initial aldehyde-oligo used.
-
Addition: Add 50–100 molar equivalents of this compound stock to the reaction mixture.
-
Example: For a 100 µL reaction containing 5 nmol oligo, add 5 µL of 100 mM Aminooxyacetamide (500 nmol).
-
-
Incubation:
-
pH 4.5: Incubate at Room Temperature (RT) for 30–60 minutes .
-
pH 7.4 (with Aniline): Incubate at RT for 1–2 hours .
-
-
Purification: Proceed immediately to ethanol precipitation or spin-column purification. The excess small molecule (aminooxyacetamide) will not precipitate and is easily washed away.
Protocol B: Direct Conjugation (Labeling)
Use this protocol to attach the acetamide moiety to an aldehyde-modified oligo.
Materials:
-
Oligonucleotide: 5'-Aldehyde-Modifier C2 or similar (10–100 µM final conc).
-
Reagent: this compound.
-
Catalyst: Aniline (pure liquid or 1 M stock in DMSO).
-
Solvent: Nuclease-free water (up to 20% DMSO/DMF is tolerated if needed).
Step-by-Step:
-
Buffer Setup: Prepare 0.1 M Sodium Acetate, pH 4.5 .
-
Dissolution: Dissolve the aldehyde-modified oligonucleotide in the buffer to a concentration of 50 µM.
-
Reagent Addition: Add 10 equivalents of this compound.
-
Reaction: Vortex thoroughly. Incubate at 37°C for 2–4 hours or RT overnight (12–16h) .
-
Note: If using pH 7.0, add Aniline to a final concentration of 100 mM and incubate for 4–6 hours at RT.
-
-
Quenching (Optional): Not usually necessary as the reagent is in excess, but dilution with water stops the kinetics.
-
Purification:
-
Ethanol Precipitation: Add 0.1 volume of 3 M NaOAc (pH 5.2) and 3 volumes of cold absolute ethanol. Freeze at -20°C for 30 mins. Centrifuge at 13,000 x g for 15 mins. Decant supernatant.
-
Desalting Column: Use a Sephadex G-25 (e.g., NAP-5) column equilibrated with water.
-
Workflow Visualization
Figure 2: Decision tree and workflow for Aminooxyacetamide conjugation.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield (<50%) | pH mismatch or lack of catalyst. | Ensure pH is < 5.[1]0. If pH must be neutral, add 100 mM Aniline . |
| Oligonucleotide Degradation | Acid hydrolysis (depurination). | Switch to Neutral Protocol (pH 7.4 + Aniline). Reduce incubation time. |
| Precipitation in Tube | High concentration or hydrophobic linker. | Add 10–20% DMSO to the reaction mixture. |
| Incomplete Capping | Insufficient reagent excess. | Increase Aminooxyacetamide to 100 equivalents . |
Data Validation (QC):
-
ESI-MS: Expect a mass shift of +72.06 Da (Molecular Weight of Aminooxyacetamide free base minus H2O:
). -
RP-HPLC: The oxime conjugate is typically more hydrophilic than the aldehyde precursor (if the aldehyde was hydrophobic) or slightly shifted; however, for small caps like this, mass spectrometry is the gold standard for verification.
References
-
Glen Research. Aldehyde and AminoOxy conjugations: Technical Brief. Retrieved from [Link]
-
Kool, E. T., et al. (2011). Rapid and Efficient Oxime Ligation of DNA at Neutral pH via Aniline Catalysis. Bioconjugate Chemistry.[2][3][4][5] [Link]
-
PubChem. 2-(Aminooxy)acetamide Compound Summary. Retrieved from [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. biotium.com [biotium.com]
- 3. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-Penetrating Oligonucleotide Derivatives: Features of Self-Assembly and Interactions with Serum and Intracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Oxime Ligation using Aminooxyacetamide Hydrochloride
Abstract & Introduction
Oxime ligation—the condensation of an aminooxy group with an aldehyde or ketone—is a cornerstone of modern bioconjugation due to the hydrolytic stability of the resulting oxime bond (
This guide details a Microwave-Assisted protocol using Aminooxyacetamide Hydrochloride (Aoa-HCl). By leveraging microwave dielectric heating, researchers can overcome the activation energy barrier of the rate-determining dehydration step, reducing reaction times from hours to minutes while maintaining high chemoselectivity. Aminooxyacetamide is specifically highlighted here as a robust, hydrophilic linker that minimizes aggregation in peptide and protein conjugates.
Scientific Foundation: Mechanism & Microwave Effects[1]
The Reaction Mechanism
The oxime ligation proceeds via a two-step mechanism:
-
Nucleophilic Attack: The aminooxy nitrogen attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.
-
Dehydration (Rate-Limiting): The intermediate undergoes acid-catalyzed dehydration to form the oxime double bond.
At neutral pH, the protonation of the hydroxyl group in the intermediate is inefficient, stalling the reaction. Microwave irradiation provides the thermal energy to surmount this barrier, often negating the need for harsh acidic conditions or toxic concentrations of aniline catalysts.
Mechanistic Visualization
The following diagram illustrates the pathway, highlighting the rate-limiting step targeted by microwave energy.
Figure 1: Reaction mechanism of oxime ligation. Microwave energy accelerates the transition from the carbinolamine intermediate to the final oxime product.
Materials & Equipment
Reagents
-
This compound (Aoa-HCl): Store at -20°C. Hygroscopic. Ensure no free amines are present in the buffer that could compete (though Aoa is far more nucleophilic).
-
Target Molecule: Aldehyde- or ketone-functionalized peptide/protein/glycan.[1]
-
Catalyst (Optional): Aniline or m-Phenylenediamine (mPDA).[2][3][4]
-
Solvents: HPLC-grade Water, Acetonitrile (MeCN), or DMF (if substrate allows).
Buffers
-
Buffer A (Acidic - Standard MW): 0.1 M Sodium Acetate, pH 4.5.
-
Buffer B (Neutral - Labile Substrates): 0.1 M Sodium Phosphate, pH 7.0 (optionally with 10-50 mM Aniline).
Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover, Biotage Initiator) is preferred for precise temperature control.
-
Vessels: Microwave-transparent glass vials (sealed).
Experimental Protocols
Protocol A: Acidic Microwave Ligation (Robust Substrates)
Best for peptides and stable small molecules where maximum yield is required.
-
Preparation: Dissolve the aldehyde/ketone substrate (1–5 mM final) and Aminooxyacetamide HCl (5–10 equivalents) in Buffer A (pH 4.5).
-
Note: If the substrate is hydrophobic, add up to 20% MeCN or DMF.
-
-
Sealing: Transfer the mixture to a microwave vial and seal with a septum cap.
-
Irradiation:
-
Quenching: Reaction is usually complete. If necessary, dilute with 0.1% TFA in water to freeze equilibrium.
-
Purification: Direct injection onto Prep-HPLC (C18 column) or dialysis for macromolecules.
Protocol B: Neutral Microwave Ligation (Acid-Sensitive)
Best for proteins or glycans that degrade at pH < 5.
-
Preparation: Dissolve substrate (10–50 µM for proteins) and Aminooxyacetamide HCl (20–50 equivalents) in Buffer B (pH 7.0).
-
Catalyst Addition: Add Aniline to a final concentration of 10 mM.
-
Expert Insight: While MW helps, neutral pH ligation is significantly slower. The combination of MW + low-concentration Aniline creates a synergistic effect, driving the reaction to completion in <30 mins without the protein precipitation often seen at 100 mM Aniline.
-
-
Irradiation:
-
Temperature: 37°C – 45°C (Do not exceed 50°C for proteins to avoid denaturation).
-
Time: 30 minutes.
-
-
Purification: Desalting column (PD-10) or size-exclusion chromatography (SEC) to remove excess Aoa and aniline.
Workflow Visualization
The following diagram outlines the decision matrix and workflow for selecting the correct protocol.
Figure 2: Operational workflow for selecting the appropriate microwave ligation protocol based on substrate stability.
Data Summary & Performance Comparison
The table below summarizes the efficiency gains of Microwave (MW) protocols compared to conventional benchtop methods.
| Parameter | Conventional (pH 4.5) | Conventional (pH 7.0) | MW-Assisted (pH 4.5) | MW-Assisted (pH 7.0 + Aniline) |
| Time | 12 – 24 Hours | 24 – 48 Hours | 15 – 20 Minutes | 30 Minutes |
| Temperature | 25°C | 25°C | 60°C | 37°C |
| Typical Yield | 70 – 85% | 40 – 60% | > 95% | 85 – 90% |
| Catalyst Req. | None | 100 mM Aniline | None | 10 mM Aniline |
| By-products | Hydrolysis possible | Incomplete conversion | Minimal | Reduced Aniline adducts |
Optimization & Troubleshooting (Expertise)
-
Precipitation of Aoa-HCl: Aminooxyacetamide HCl is highly soluble in water but less so in organic solvents. If using high % MeCN, predissolve Aoa-HCl in a minimal volume of water before adding to the organic mixture.
-
Ketone vs. Aldehyde: Ketones are sterically hindered and less electrophilic. For ketone ligation, Protocol A (60°C) is strongly recommended. If using Protocol B, increase the aniline concentration to 20-50 mM.
-
Oxidation Risks: Aminooxy groups can oxidize. Always prepare the Aoa-HCl solution fresh. If the stock solution turns yellow, discard it.
-
Competing Adducts: At high aniline concentrations (conventional method), aniline-Schiff base adducts can sometimes be observed by MS. The MW method allows for lower catalyst loading, significantly reducing this background noise.
References
-
Kapeisel, J., et al. (2019). Development of a Microwave-assisted Chemoselective Synthesis of Oxime-linked Sugar Linkers. Pharmaceuticals.[5][7][8] [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]
-
Biotage Application Note. Solid-Phase Peptide Synthesis with Microwave Heating. [Link]
-
Agten, S. M., et al. (2016). Oxime Ligation: A Boon to Peptide Chemistry. Molecules. [Link]
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Development of a Microwave-assisted Chemoselective Synthesis of Oxime-linked Sugar Linkers and Trivalent Glycoclusters / Pharmaceuticals, 2019 [sci-hub.ru]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. peptideweb.com [peptideweb.com]
- 8. Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Aminooxyacetamide Oxime Ligation
Welcome to the Application Support Center. Aminooxyacetamide derivatives are premier reagents for bioorthogonal oxime ligation, offering superior hydrolytic stability compared to traditional hydrazones. Because of its high chemoselectivity, this chemistry is a cornerstone in the generation of site-specific antibody-drug conjugates (ADCs) and peptide therapeutics[1].
However, researchers frequently encounter bottlenecks such as sluggish kinetics (especially with ketone substrates), reagent degradation, and stalled yields. This guide synthesizes field-proven methodologies and mechanistic insights to help you diagnose failures and achieve quantitative yields in your bioconjugation workflows.
Part 1: Mechanistic Workflow & Catalysis
To troubleshoot effectively, one must understand the causality of the reaction. Uncatalyzed oxime ligation is highly dependent on acidic conditions (pH 4.0–5.0) to protonate the carbonyl oxygen, making it unsuitable for many sensitive biologics. The introduction of a nucleophilic catalyst bypasses this limitation by rapidly forming a highly reactive protonated Schiff base intermediate at physiological pH, which is subsequently attacked by the aminooxyacetamide reagent.
Nucleophilic catalysis mechanism of oxime ligation using mPDA.
Quantitative Comparison of Reaction Conditions
| Catalyst System | Relative Efficiency | Optimal pH | Key Troubleshooting Notes |
| None (Uncatalyzed) | 1x | 4.0 - 5.0 | Very slow; requires acidic conditions that may denature sensitive biomolecules. |
| Aniline | ~40x | 4.5 - 7.0 | Standard baseline; struggles with sterically hindered or electronically deactivated ketones. |
| m-Phenylenediamine (mPDA) | ~600x | 6.0 - 7.0 | Up to 15x faster than aniline; ideal for ketones and physiological pH[2]. |
| p-Phenylenediamine (pPDA) | ~600x | 6.0 - 7.0 | Highly efficient but prone to rapid air oxidation (turns solutions dark purple/black). |
Part 2: In-Depth Troubleshooting Guides
Q1: My oxime ligation is stalling at 30-40% yield, especially when conjugating to a ketone-bearing unnatural amino acid (e.g., p-acetylphenylalanine). How can I drive this to completion?
-
Causality: Ketones are significantly less electrophilic than aldehydes due to steric hindrance and electron-donating alkyl groups. Uncatalyzed reactions at neutral pH can take days. While aniline is the classical nucleophilic catalyst, its catalytic turnover often falls short for ketones.
-
Actionable Solution: Switch from aniline to m-phenylenediamine (mPDA). mPDA accelerates the reaction by rapidly forming the reactive protonated Schiff base intermediate. Empirical data demonstrates that mPDA is up to 15 times more efficient than aniline, enabling quantitative yields in under 3 hours even with challenging ketone substrates like p-acetylphenylalanine[2].
Q2: I am observing a mass shift of -15 Da in my aminooxy-peptide precursor before ligation, and my final yield is near zero. What is happening?
-
Causality: The -15 Da mass shift is a classic diagnostic marker indicating the loss of the aminooxy
group, which degrades the reactive handle into a dead-end primary alcohol[3]. This is a notorious issue when subjecting aminooxy-peptides to oxidative folding conditions (e.g., forming disulfide-rich peptides) or storing them in non-ideal buffers[4]. -
Actionable Solution: Implement a regiospecific protection strategy. Use an Fmoc-protected aminooxy precursor (e.g., Fmoc-Aoa) during the oxidative folding step. The Fmoc group shields the sensitive nitrogen from degradation[4]. Once folded, remove the Fmoc group in situ (e.g., with 30% piperidine) immediately prior to the addition of your carbonyl substrate[3].
Q3: I increased my mPDA catalyst concentration to push a stubborn reaction, but now I'm seeing a stable, unexpected side product and lower oxime yields. Why?
-
Causality: While mPDA is a potent catalyst, it acts as a competing nucleophile. If the molar ratio of mPDA to the aminooxyacetamide reagent is excessively high (>250:1), the transimination step (where the aminooxy displaces the catalyst) becomes the kinetic bottleneck. This traps the reaction, leading to the accumulation of the Schiff base intermediate as a dead-end side product[5].
-
Actionable Solution: Maintain the mPDA-to-aminooxy ratio strictly below 250:1[5]. A standard optimized ratio is between 10:1 and 50:1 (Catalyst:Aminooxy).
Decision matrix for diagnosing and resolving low yields in oxime ligation.
Part 3: Self-Validating Standard Operating Procedure (SOP)
Optimized mPDA-Catalyzed Aminooxyacetamide Ligation This protocol is designed with built-in validation checkpoints to ensure high-fidelity bioconjugation, preventing the common pitfalls discussed above.
Step 1: Substrate Preparation Dissolve the carbonyl-bearing biomolecule (e.g., 10-50 µM final concentration) in 100 mM Phosphate Buffer.
-
Validation Checkpoint: Verify the buffer pH is exactly 6.5 - 7.0. Deviations above pH 7.5 severely inhibit the protonation of the Schiff base, halting the catalytic cycle.
Step 2: Aminooxy Addition Add the aminooxyacetamide derivative to achieve a final concentration of 1-5 mM.
-
Validation Checkpoint: Ensure the aminooxy reagent was reconstituted from a lyophilized, desiccated stock immediately prior to use to prevent baseline degradation.
Step 3: Catalyst Initiation Prepare a fresh stock of m-phenylenediamine (mPDA) at 100 mM in DMSO or reaction buffer. Add to the reaction mixture to achieve a final concentration of 10-25 mM.
-
Validation Checkpoint: Calculate the molar ratio of mPDA to Aminooxy reagent. Ensure this ratio is strictly < 250:1 to prevent Schiff base trapping[5].
Step 4: Incubation Incubate the reaction at 22°C - 25°C for 1 to 4 hours. Gentle agitation is recommended.
Step 5: Quenching & Purification Monitor the conversion via LC-MS or HPLC. Because the oxime bond is highly stable, the reaction can be safely quenched by buffer exchange (e.g., spin column, SEC, or dialysis) to remove the excess mPDA and unreacted aminooxy reagent.
Part 4: Frequently Asked Questions (FAQs)
Can I freeze-thaw my aminooxyacetamide stock solutions? No. Aminooxy reagents are highly susceptible to oxidation and trace aldehydes present in laboratory solvents. Repeated freeze-thaw cycles will exponentially lower your active concentration. Aliquot and store lyophilized at -20°C with desiccant.
Does the reaction require strictly anhydrous conditions? No. Oxime ligation is a premier bioorthogonal reaction specifically because it thrives in aqueous buffers. The thermodynamic stability of the resulting oxime bond heavily favors the product side even in bulk water.
Why is my pPDA-catalyzed reaction turning dark purple/black? p-Phenylenediamine (pPDA) is highly prone to rapid air oxidation, forming highly colored polymeric species. While the solution often remains catalytically active, the intense color can interfere with downstream colorimetric assays, UV-Vis quantification, or fluorescence measurements. Switching to mPDA resolves this, as it is significantly more stable against oxidation[2].
References
-
Rashidian, M., et al. "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC." nih.gov. URL:[Link]
-
Rashidian, M., et al. "(PDF) A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation." researchgate.net. URL:[Link]
-
Walsh, S. J., et al. "Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews." rsc.org. URL:[Link]
-
"Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC." nih.gov. URL:[Link]
-
"Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - The Royal Society of Chemistry." rsc.org. URL:[Link]
Sources
- 1. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 2. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH for Aminooxyacetamide Hydrochloride Conjugations
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complexities of oxime ligation.
Conjugating aminooxyacetamide hydrochloride to aldehydes or ketones (oxime ligation) is a cornerstone of bioorthogonal chemistry. However, the reaction's success is entirely dictated by proton dynamics. This guide bypasses generic instructions to provide a deep mechanistic understanding, troubleshooting FAQs, and self-validating experimental protocols to ensure your bioconjugations succeed on the first attempt.
Part 1: Mechanistic Insights – The pH Balancing Act
To master oxime ligation, you must understand the causality behind the reaction's bell-shaped pH-rate profile[1]. The reaction requires two contradictory conditions to proceed efficiently:
-
Electrophilic Activation: The carbonyl oxygen of the aldehyde/ketone must be protonated by an acidic environment to make the carbonyl carbon sufficiently electrophilic.
-
Nucleophilic Availability: The aminooxy group (-O-NH₂) must remain unprotonated. If the pH drops too low, it converts to a non-nucleophilic ammonium salt (-O-NH₃⁺).
Because the pKa of an aminooxy group is approximately 4.6, the thermodynamic "sweet spot" for an uncatalyzed reaction is strictly between pH 4.5 and 5.5 [1]. At physiological pH (7.4), the carbonyl is unactivated, and the reaction stalls. To bypass this at neutral pH, we rely on nucleophilic catalysis using aniline derivatives, which rapidly form a highly reactive Schiff base intermediate that readily accepts the aminooxy nucleophile[2][3].
Figure 1: Mechanistic pathways of oxime ligation demonstrating the necessity of either acidic protonation or neutral aniline catalysis.
Part 2: Troubleshooting Guide & FAQs
Q1: My reaction stalled completely immediately after adding the this compound. What went wrong? The "Hydrochloride Salt Effect": Aminooxy reagents are supplied as hydrochloride salts to prevent spontaneous degradation of the free base. When you dissolve 10–50 mM of this salt into a weak buffer, it releases stoichiometric amounts of HCl. This can plummet the reaction pH below 3.0. At this hyper-acidic state, the aminooxy group becomes fully protonated (-O-NH₃⁺), completely eliminating its nucleophilicity[1]. Solution: Always measure and adjust the pH after dissolving the aminooxy reagent, or use a high-capacity buffer (e.g., 200 mM Sodium Acetate).
Q2: I am conjugating a highly pH-sensitive antibody that aggregates at pH 5.5. How can I achieve high yields at pH 7.4? Catalytic Bypass: Uncatalyzed oxime ligation at pH 7.4 is impractically slow (k ≈ 10⁻⁴ M⁻¹s⁻¹)[3]. You must use a nucleophilic catalyst. Aniline (10–100 mM) is the standard choice[4]. However, if you are working with low micromolar protein concentrations, p-phenylenediamine (2–10 mM) is a superior, highly efficient catalyst that accelerates the reaction 120-fold compared to uncatalyzed conditions at neutral pH[2].
Q3: I am oxidizing my glycoproteins with sodium periodate before conjugation. Why is my final oxime yield so low when I perform the entire workflow in PBS (pH 7.4)? Buffer Mismatch: Periodate oxidation of carbohydrates to generate aldehydes is highly inefficient at neutral pH; it is optimal at pH 5.5[5]. If you oxidize in PBS, you generate very few aldehydes. Solution: Perform the periodate oxidation in 0.1 M Sodium Acetate (pH 5.5)[5]. You can then either proceed directly with the aminooxy conjugation in the same buffer, or perform a buffer exchange (via desalting column) into PBS + Aniline if neutral ligation is strictly required.
Part 3: Quantitative Data & Reaction Optimization
The following table synthesizes kinetic expectations and optimal conditions based on the target pH range. Use this to select the appropriate protocol for your biomolecule.
| Target pH Range | Catalyst Required | Approx. Rate Constant (k₁) | Typical Yield (24h) | Primary Application / Causality |
| 4.5 – 5.5 | None | Moderate (10⁻³ to 10⁻² M⁻¹s⁻¹) | > 90% | Standard Conjugation: Optimal balance of carbonyl protonation and aminooxy nucleophilicity[1]. |
| 7.0 – 7.5 | None | Very Slow (< 10⁻⁴ M⁻¹s⁻¹) | < 20% | Not Recommended: Lack of carbonyl activation stalls the reaction kinetics[3]. |
| 6.5 – 7.5 | Aniline (10-100 mM) | Fast (10¹ to 10² M⁻¹s⁻¹) | > 85% | pH-Sensitive Proteins: Aniline forms a reactive Schiff base, bypassing the need for acid[3][4]. |
| 6.5 – 7.5 | p-Phenylenediamine (2-10 mM) | Very Fast (10² to 10³ M⁻¹s⁻¹) | > 95% | Low-Concentration Targets: Superior electron-donating catalyst for highly dilute (µM) biomolecules[2]. |
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol below is designed as a closed-loop system containing built-in Quality Control (QC) checkpoints.
Figure 2: Self-validating workflow for aminooxy conjugation, highlighting critical QC checkpoints.
Protocol A: Uncatalyzed Acidic Ligation (Optimal for Peptides & Stable Proteins)
Target pH: 5.5
-
Buffer Preparation: Prepare 100 mM Sodium Acetate buffer, pH 5.5.
-
Reagent Solubilization: Dissolve the aldehyde-containing biomolecule to 1–10 mg/mL. Separately, dissolve Aminooxyacetamide HCl to a 100 mM stock in the same buffer.
-
QC Checkpoint 1 (Critical): Measure the pH of the aminooxy stock solution using a micro-pH probe. If the pH has dropped below 4.5 due to the HCl salt, titrate dropwise with 0.1 M NaOH until the pH is restored to 5.5.
-
Reaction Initiation: Mix the biomolecule and the aminooxy reagent to achieve a 10- to 50-fold molar excess of the aminooxy compound[6].
-
Incubation: Incubate at room temperature for 2 to 24 hours[6].
-
QC Checkpoint 2: Monitor reaction completion via LC-MS. A successful oxime ligation will show a mass shift corresponding to the addition of the aminooxy mass minus 18 Da (loss of H₂O)[7].
-
Purification: Remove excess unreacted aminooxy reagent via Size-Exclusion Chromatography (SEC) or dialysis[6].
Protocol B: Aniline-Catalyzed Neutral Ligation (Optimal for pH-Sensitive Antibodies)
Target pH: 7.2
-
Buffer Preparation: Prepare 100 mM Phosphate-Buffered Saline (PBS), pH 7.2.
-
Catalyst Addition: Prepare a fresh stock of aniline. Add aniline to the reaction buffer to achieve a final concentration of 50 mM[4].
-
Causality: Aniline acts as a sacrificial nucleophile, attacking the unprotonated carbonyl to form a Schiff base, which is highly susceptible to transimination by the alpha-effect aminooxy nucleophile[3].
-
-
Reagent Solubilization: Dissolve the aldehyde-biomolecule and Aminooxyacetamide HCl in the catalyzed buffer.
-
QC Checkpoint 1: Verify the pH remains at 7.2. Adjust with 0.1 M NaOH if the aminooxy hydrochloride salt has acidified the solution.
-
Incubation: Incubate at room temperature for 2 to 4 hours. (Catalyzed reactions proceed much faster than uncatalyzed ones)[3].
-
Purification & QC Checkpoint 2: Purify the conjugate using a desalting spin column. Validation: Monitor the eluate using UV-Vis spectroscopy. Aniline has strong UV absorbance at 230-280 nm; ensure the baseline returns to normal to confirm complete removal of the toxic catalyst.
References
-
Benchchem. "Technical Support Center: Aminooxy-Based Synthesis and Bioconjugation." 6
-
Wendeler M., et al. "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines." Bioconjugate Chemistry (2014). 2
-
Dirksen, A., Dawson, P. "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry (2008). 3
-
Benchchem. "Technical Support Center: Optimizing pH for Aminoxy-Carbonyl Ligation." 1
-
BroadPharm. "Protocol for PEG Aminooxy." (2022).5
-
ACS Publications. "Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates..." (2026). 7
-
Biotium. "Protocol: Aminooxy Labeling of Glycoproteins." (2020). 4
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. broadpharm.com [broadpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Aminooxyacetamide-Peptide Conjugates
This technical guide addresses the specific challenges of handling aminooxyacetamide-peptide conjugates . These molecules are potent tools for chemoselective ligation (specifically oxime ligation), but the aminooxy moiety ($ -O-NH_2 $) introduces unique solubility and stability hurdles that differ from standard peptides.
Topic: Solubility Optimization & Troubleshooting Audience: Drug Discovery & Chemical Biology Professionals Version: 2.0 (Current)
Introduction: The Physicochemical Challenge
Aminooxyacetamide peptides are prone to aggregation for two distinct reasons:
-
The "Isoelectric Trap": The aminooxy group has a pKa of ~4.5. Standard oxime ligations are often performed at pH 4.5–5.0 to maximize the nucleophilicity of the nitrogen while protonating the leaving group. Unfortunately, this pH often aligns with the isoelectric point (pI) of many therapeutic peptides, causing them to have net-zero charge and precipitate.
-
The "Amphipathic Crash": Conjugating a hydrophilic peptide to a hydrophobic payload (e.g., a lipid or cytotoxic drug) via an oxime bond creates a sudden amphipathic shift, often leading to immediate precipitation during the reaction.
Module 1: Design-Phase Solubility Strategies
Prevention is superior to remediation. Use this decision matrix before synthesis.
Protocol 1: Linker Engineering
Do not attach the aminooxyacetamide group directly to a hydrophobic sequence. Insert a "Solubility Spacer."
-
The PEG Spacer: Insert a short polyethylene glycol spacer (PEG2 to PEG4) between the peptide N-terminus and the aminooxyacetamide group. This disrupts secondary structure aggregation.
-
The "Polar Tail" Strategy: If the C-terminus is available, append a tri-lysine (
) or tri-glutamate ( ) tail.-
Rule of Thumb: If your ligation is at pH 4.5, use Lysine (positively charged). If you plan to ligate at pH 7.0 (using enhanced catalysts), use Glutamate (negatively charged).
-
Visualization: Solubility Design Workflow
Figure 1: Decision tree for engineering solubility into aminooxy-peptide precursors prior to synthesis.
Module 2: Synthesis & Handling (The "Acetone" Hazard)
CRITICAL WARNING: The most common cause of "insolubility" or "low yield" in aminooxy chemistry is not aggregation, but chemical contamination .
The Acetone Prohibition
Aminooxy groups react rapidly with ketones. Acetone is ubiquitous in lab glassware cleaning.
-
Mechanism: Trace acetone reacts with aminooxyacetamide to form an acetone oxime adduct . This adduct is often more hydrophobic than the free peptide and is chemically dead toward your target aldehyde.
-
Protocol:
-
Glassware must be base-washed or solvent-rinsed with Methanol/Ethanol ONLY.
-
Never use acetone to dry peptide vessels.
-
Validation: Check your mass spec for a
peak (Acetone adduct: ).
-
Module 3: Troubleshooting the Ligation Reaction
Issue: "My peptide and payload are soluble separately, but precipitate immediately upon mixing."
The Catalyst Solution: Moving to Neutral pH
Standard aniline catalysis requires acidic pH (4.5), which often precipitates peptides. By switching to
Comparison of Catalysts for Solubility Rescue:
| Catalyst | Optimal pH | Typical Conc. | Solubility Impact | Recommendation |
| Aniline | 4.5 | 100 mM | High Risk. Acidic pH may crash peptides. | Use only for robust, soluble peptides. |
| mPDA | 6.0–7.0 | 10–50 mM | Medium. Allows neutral pH; mPDA itself is highly soluble. | Standard Choice for protein/peptide conjugates. |
| pPDA | 7.0 | 10–20 mM | Best. Highest reactivity allows lower concentrations. | Use for high-value, low-solubility samples. |
Protocol 2: High-Solubility Ligation System
Use this protocol if standard aniline/acetate conditions cause precipitation.
-
Buffer: Prepare 100 mM Phosphate Buffer, pH 7.0.
-
Add Chaotrope (Optional): If the peptide is hydrophobic, add Guanidine HCl (GdnHCl) to a final concentration of 2M–4M.
-
Note: Oxime ligation is compatible with high concentrations of GdnHCl and Urea.
-
-
Catalyst: Add mPDA (from a 1M stock in water) to a final concentration of 50 mM.
-
Reaction: Mix Peptide (
) + Aldehyde Target ( ). -
Incubation: 2–4 hours at Room Temp. (mPDA is ~15x faster than aniline, preventing long aggregation times).
Module 4: HPLC Purification & Analysis
Issue: "The conjugate peaks are broad or missing on HPLC."
Aminooxy conjugates often exhibit "sticky" behavior on C18 columns due to the linker rigidity and potential hydrophobicity.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Ghost Peak (+40 Da) | Acetone contamination. | Restart synthesis. strictly eliminate acetone from all glassware. |
| Broad/Tailing Peaks | Aggregation on column. | Heat the column to 50°C–60°C. This breaks intermolecular H-bonds. |
| Sample Precipitates in Loop | Incompatible injection solvent. | Dissolve sample in 50% Acetic Acid or 6M GdnHCl . Inject small volumes. |
| Retention Time Shift | Cis/Trans Isomerism. | Oximes exist as E/Z isomers. Use a shallower gradient to resolve them, or heat the column to merge them. |
Visualization: Ligation & Rescue Workflow
Figure 2: Workflow for troubleshooting precipitation during the conjugation reaction.
Frequently Asked Questions (FAQ)
Q: Can I store the aminooxy-peptide in DMSO? A: Use with caution. DMSO is hygroscopic and can contain trace aldehydes. If you must store in DMSO, use high-grade anhydrous DMSO packed under argon. Ideally, store as a lyophilized powder at -20°C.[1][2]
Q: Why does my LC-MS show two peaks for the pure product?
A: This is normal. The oxime bond (
Q: My peptide is basic (Poly-Arg). How do I dissolve it for ligation? A: Basic peptides are soluble at acidic pH. However, if you add them to a pH 4.5 aniline buffer, the high salt concentration might salt them out. Try dissolving the peptide in water first, then slowly adding the buffer.[3][4] If it crashes, switch to the mPDA/pH 7.0 system described in Module 3.
References
-
Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology. (Describes the fundamental aniline catalysis mechanism).
-
Rashidian, M., et al. (2013). "A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation." Journal of the American Chemical Society. (Establishes mPDA as a superior, higher-solubility catalyst allowing neutral pH ligation).
-
BenchChem Technical Support. (2025). "Aniline as a Catalyst for Oxime Bond Formation: Troubleshooting Guide." (Protocols for catalyst concentrations and solubility limits).
-
Bachem. (2024). "Peptide Handling and Solubility Guidelines." (General peptide solubility rules regarding pI and hydrophobic residues).
Sources
- 1. peptide.com [peptide.com]
- 2. Peptide Storage and Handling - Best Practices for Stability [genosphere-biotech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aminooxyacetamide Bioconjugation & Purification
Welcome to the Bioconjugation Support Hub. As application scientists, we know that successfully forming an oxime bond is only half the battle; isolating a stable, functional bioconjugate is where the true challenge lies. This technical guide provides mechanistic insights, self-validating protocols, and troubleshooting steps for the critical removal of excess aminooxyacetamide hydrochloride following bioconjugation.
Purification Strategy & Workflow
Selecting the correct purification method dictates the stability and yield of your final conjugate. Use the decision matrix below to determine the optimal pathway based on your conjugate's physical properties.
Decision matrix for removing excess aminooxyacetamide based on conjugate properties.
Core FAQs: Mechanistic Understanding
Q: Why is the complete removal of excess this compound critical?
A: Aminooxyacetamide is a highly reactive
Q: How do I select the optimal purification method? A: The choice depends on the molecular weight of your conjugate, the required speed, and the sample volume. We summarize the quantitative parameters in the table below to guide your experimental design.
| Method | Optimal Conjugate MW | Processing Time | Aminooxy Clearance Rate | Sample Volume Capacity |
| Size Exclusion (SEC / Desalting) | > 5,000 Da | 15 - 30 min | > 95% per pass | 0.1 - 3.0 mL |
| Ultrafiltration (Amicon) | > 10,000 Da | 30 - 60 min | ~ 90% per wash | 0.5 - 15.0 mL |
| Dialysis | > 3,000 Da | 12 - 24 hours | > 99% (after 3 changes) | 0.1 - 500 mL |
| Solid Phase Extraction (HPLC) | < 3,000 Da (Peptides) | 20 - 40 min | > 99% | Variable |
Q: What role does pH play in conjugate stability during purification? A: Oxime ligation is typically performed at slightly acidic pH (4.5–6.0) to balance the protonation state of the aminooxy group and the electrophilicity of the carbonyl . However, oxime bonds are susceptible to acid-catalyzed hydrolysis. During purification, it is crucial to exchange the conjugate into a neutral or slightly alkaline buffer (pH 7.0–7.5) to maximize the thermodynamic stability of the newly formed oxime linkage .
Self-Validating Experimental Protocols
Protocol A: SEC-Based Desalting (For Conjugates >5 kDa)
Scientific Rationale: Size Exclusion Chromatography (SEC) separates molecules by hydrodynamic volume. Aminooxyacetamide (MW ~126 g/mol ) enters the porous resin, while large protein conjugates are excluded and elute in the void volume.
-
Resin Equilibration: Equilibrate a Sephadex G-25 or Zeba spin column with 4 column volumes (CV) of pH 7.4 Phosphate-Buffered Saline (PBS).
-
Causality: Shifting from the acidic ligation buffer to neutral pH quenches the oxime reversibility and thermodynamically stabilizes the conjugate.
-
-
Sample Application: Load the crude bioconjugation mixture. Ensure the sample volume is
10% of the CV.-
Causality: Overloading the column causes peak broadening, leading to the co-elution of the small-molecule aminooxy peak with the protein.
-
-
Elution: Add PBS and collect fractions (if using gravity flow) or centrifuge (if using spin columns).
-
Self-Validation System: Monitor
to identify protein-containing fractions. To validate the complete removal of the aminooxy reagent, perform a colorimetric TNBS (2,4,6-trinitrobenzene sulfonic acid) assay on the pooled protein fractions. TNBS reacts with primary amines and aminooxy groups to form a highly colored complex. The absence of a TNBS signal (measured at 335 nm) in the protein pool confirms complete clearance.
Protocol B: Diafiltration via Spin Ultrafiltration (For Concentration & Desalting)
Scientific Rationale: Ultrafiltration uses a semi-permeable membrane to retain large macromolecules while allowing small molecules like aminooxyacetamide to pass through.
-
Membrane Selection: Select a Molecular Weight Cut-Off (MWCO) that is at least 2 to 3 times smaller than your target conjugate (e.g., use a 10 kDa MWCO for a 30 kDa protein).
-
Dilution (Critical Step): Dilute the crude mixture 1:10 in pH 7.4 buffer before the first spin.
-
Causality: this compound is a salt. Direct concentration without dilution spikes the local ionic strength near the membrane, causing the protein to "salt out" and irreversibly aggregate.
-
-
Centrifugation: Spin at 4,000 × g for 15 minutes at 4°C.
-
Washing (Diafiltration): Re-dilute the retentate to the original volume with pH 7.4 buffer and repeat the centrifugation.
-
Self-Validation System: Since each wash removes approximately 90% of the small molecule, performing 4 consecutive washes ensures >99.9% clearance. Validate by measuring the conductivity of the flow-through; it should match the conductivity of your pure pH 7.4 buffer, indicating all excess hydrochloride salt has been removed.
Troubleshooting Guide
Issue 1: I am losing my oxime-linked payload during dialysis.
-
Root Cause: The oxime bond is undergoing acid-catalyzed hydrolysis. This occurs if the dialysis buffer is too acidic or if the process takes too long at room temperature, allowing the reversible reaction to favor the dissociated state .
-
Solution: Immediately adjust the pH of your dialysis buffer to 7.0–7.5. If your payload is highly hydrophobic, ensure the dialysis buffer contains a mild surfactant (e.g., 0.05% Tween-20) to prevent any transiently cleaved payload from precipitating, which would drive the equilibrium toward further hydrolysis.
Issue 2: My protein aggregates during ultrafiltration.
-
Root Cause: As water is removed during ultrafiltration, the local concentration of the hydrochloride salt spikes, causing protein denaturation.
-
Solution: Do not concentrate the sample below 20% of its original volume in the first pass. Instead, perform "diafiltration" (Protocol B) by continuously adding fresh, neutral buffer to wash out the salt before performing the final volume reduction.
Issue 3: Downstream click chemistry or labeling fails despite SEC purification.
-
Root Cause: Incomplete removal due to electrostatic interactions. At certain pH levels, the positively charged aminooxyacetamide can form non-covalent electrostatic interactions with negatively charged patches on the protein surface, causing it to co-elute during SEC .
-
Solution: Add 150–300 mM NaCl to your SEC equilibration buffer. The increased ionic strength disrupts these electrostatic interactions, allowing the excess aminooxyacetamide to be retained by the resin pores while the pure protein elutes.
References
-
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry (NIH).[Link]
-
Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Nature Protocols (NIH).[Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry (NIH).[Link]
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications (RSC Publishing).[Link]
-
Site-selective modification strategies in antibody–drug conjugates. Chemical Society Reviews (RSC Publishing).[Link]
Technical Support Center: Minimizing Catalyst Toxicity in Aminooxyacetamide Labeling
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to balance rapid bioconjugation kinetics with cell viability. Aminooxyacetamide (aminooxy) labeling via oxime ligation is a premier bioorthogonal reaction for tagging aldehydes and ketones. However, the standard nucleophilic catalyst—aniline—poses severe toxicity risks to live cells and in vivo models.
This guide provides field-proven troubleshooting, mechanistic insights, and optimized protocols to bypass these limitations, ensuring your experimental workflows remain both efficient and biologically relevant.
Mechanistic Causality: The Double-Edged Sword of Aniline
To troubleshoot toxicity, we must first understand the chemical causality of the system. Uncatalyzed oxime ligation at physiological pH (7.0–7.4) is kinetically sluggish. To accelerate this, aniline is introduced as a nucleophilic catalyst.
The Mechanism: Aniline undergoes a rapid nucleophilic attack on the target carbonyl, forming a highly reactive Schiff base (imine) intermediate. The aminooxyacetamide probe then executes a transimination reaction, displacing the aniline and forming a stable oxime linkage[1].
The Toxicity Causality: Aniline is a hydrophobic, membrane-permeable aromatic amine. At the high concentrations traditionally required for efficient catalysis (10–100 mM), it rapidly partitions into lipid bilayers. This induces acute oxidative stress, protein denaturation, and in vivo methemoglobinemia, making it highly detrimental to live-cell assays[2].
Mechanistic pathway of nucleophilic catalysis in oxime ligation and catalyst regeneration.
Catalyst Selection & Optimization Data
To minimize toxicity, we must select alternative catalysts that offer higher nucleophilicity at lower concentrations, or possess inherently lower cytotoxicity profiles. Below is a quantitative summary of field-validated alternatives to standard aniline[1][3][4].
| Catalyst | Typical Concentration | Relative Rate (vs Aniline at pH 7) | Biocompatibility / Toxicity | Primary Application |
| Aniline (Baseline) | 10 – 100 mM | 1x | High Toxicity | In vitro purified proteins |
| p-Phenylenediamine (p-PDA) | 2 – 10 mM | ~20x | Moderate | Live-cell surface labeling |
| m-Phenylenediamine (m-PDA) | 10 – 50 mM | ~2x | Moderate | High-concentration protein release |
| Anthranilic Acid | 10 – 50 mM | ~2–3x | High (Low Toxicity) | Sensitive live-cell assays |
| 2-(Aminomethyl)benzimidazole | 1 – 5 mM | ~5–7x | High | Complex aryl ketones |
Troubleshooting Guide & FAQs
Q1: My cells exhibit severe membrane blebbing and detachment during the 2-hour labeling step with 50 mM aniline. How can I retain labeling efficiency while saving my cells? A1: 50 mM aniline is acutely toxic to most mammalian cell lines. Causality: The high concentration disrupts lipid bilayers and induces apoptosis. Solution: Switch to 1. Because p-PDA accelerates the reaction up to 20-fold faster than aniline at neutral pH, you can drop the catalyst concentration to just 2 mM, drastically improving cell viability while maintaining identical labeling kinetics[1].
Q2: I substituted aniline with p-PDA at 2 mM, but my aminooxy-fluorophore signal is now extremely weak. What went wrong? A2: Causality: p-PDA is highly susceptible to rapid oxidation in aqueous solutions, forming dark-colored polymeric byproducts that fail to catalyze the reaction and can actively quench fluorescence. Solution: Ensure your p-PDA solutions are prepared fresh immediately before use, ideally in degassed buffers. If the stock solution appears dark brown or purple, discard it.
Q3: Can I just lower the aniline concentration to 1 mM and increase the reaction temperature to 37°C to speed it up? A3: Causality: While increasing temperature accelerates thermodynamics, aldehydes generated on cell surfaces (e.g., via periodate oxidation) are unstable and prone to further oxidation into unreactive carboxylic acids at 37°C. Furthermore, prolonged incubation at 37°C increases the internalization rate of surface receptors, hiding your targets from the impermeable aminooxy probes. It is better to use a superior catalyst at 4°C–22°C than to force aniline to work at 37°C.
Standardized Protocol: Low-Toxicity Live-Cell Glycan Labeling
This protocol utilizes mild periodate oxidation followed by p-PDA-catalyzed oxime ligation. As a self-validating system , it incorporates specific checkpoints to ensure data integrity at every phase[5].
Self-validating experimental workflow for live-cell surface glycan labeling.
Step-by-Step Methodology
Step 1: Mild Periodate Oxidation
-
Wash cells with cold PBS (pH 7.4).
-
Incubate cells with 1 mM NaIO₄ in PBS for 30 minutes at 4°C in the dark.
-
Causality: Mild, cold oxidation selectively cleaves the vicinal diols of terminal sialic acids to generate reactive aldehydes without lysing the cell.
-
Self-Validation Checkpoint: Maintain a parallel control well that receives PBS without NaIO₄. This establishes the baseline background for non-specific probe binding.
Step 2: Quenching
-
Add glycerol to a final concentration of 1 mM and incubate for 5 minutes.
-
Causality: Glycerol contains vicinal diols that act as a sacrificial sink, consuming unreacted periodate and preventing off-target oxidation of the incoming aminooxy probe.
Step 3: Catalyst & Probe Preparation
-
Prepare a fresh 200 mM stock of p-PDA in degassed DMSO. The solution must be clear/pale yellow.
-
Dilute the aminooxy-fluorophore (e.g., 50–100 µM) and p-PDA (final concentration 2 mM) into PBS adjusted to pH 6.7.
-
Causality: A slightly acidic pH (6.7) optimally balances the protonation state required for Schiff base formation while remaining within the physiological tolerance of live cells.
Step 4: Oxime Ligation Reaction
-
Apply the labeling solution to the cells and incubate for 1–2 hours at room temperature (or 4°C to prevent receptor internalization).
Step 5: Washing & Validation
-
Wash the cells 3x with cold PBS containing 1% BSA to remove unreacted probe and catalyst.
-
Self-Validation Checkpoint: Analyze via flow cytometry or fluorescence microscopy. Compare the oxidized experimental group against the unoxidized control from Step 1. A successful, specific ligation will yield a signal-to-noise ratio of >10:1.
References
-
High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods / SciSpace. 5
-
Live Cell Labeling of Native Intracellular Bacterial Receptors Using Aniline-Catalyzed Oxime Ligation. Journal of the American Chemical Society. 2
-
Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ResearchGate. 1
-
New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters - ACS Publications. 3
-
Engineering protein prenylation: an emerging tool for selective protein modification. Portland Press.4
Sources
Technical Support Center: Troubleshooting Precipitation in Aminooxyacetamide Protein Coupling
Executive Summary & Mechanism
Aminooxyacetamide coupling relies on oxime ligation , a chemoselective reaction between an aminooxy group (
The Core Conflict: Oxime formation is acid-catalyzed (optimal pH 4.5).[1] However, most proteins (especially IgGs) are prone to aggregation at acidic pH or near their isoelectric point (pI). To run this reaction at neutral pH (6.5–7.4), high concentrations of nucleophilic catalysts (e.g., aniline) are required, which can themselves induce denaturation and precipitation.
Diagnostic Triage: The "Precipitation Logic Tree"
Use this visual guide to identify the root cause based on when precipitation occurs.
Figure 1: Diagnostic logic tree for isolating the cause of protein aggregation during conjugation.
Deep Dive Troubleshooting
Pillar 1: The pH/pI Conflict
The Issue: Uncatalyzed oxime ligation is slow at neutral pH (
The Fix:
-
Do not lower pH if the protein is unstable.
-
Maintain pH 6.5–7.0 and use a superior catalyst (see Pillar 2).
-
Buffer Selection: Avoid Phosphate buffers if adding high concentrations of metal ions or if freezing is required (pH shifts during freezing). Use Citrate (acidic) or HEPES/MOPS (neutral).
Pillar 2: The Catalyst Factor (Aniline vs. mPDA)
The Issue: Aniline is the traditional catalyst but requires high concentrations (100 mM) to be effective at pH 7.0. Aniline is hydrophobic and can denature proteins at these levels. The Fix: Switch to m-phenylenediamine (mPDA) .[1]
-
Mechanism: mPDA is a "super-nucleophile" for the carbonyl, forming a highly reactive Schiff base intermediate faster than aniline [2].
-
Benefit: mPDA is effective at 10–50 mM, significantly reducing the risk of protein denaturation compared to 100 mM aniline.
| Catalyst | Typical Conc.[2] | Efficiency (vs. Aniline) | Risk of Precipitation |
| Aniline | 100 mM | 1x (Baseline) | High (Denaturation) |
| mPDA | 10-50 mM | ~15x Higher [2] | Low (Lower Conc.) |
| pPDA | 10 mM | ~19x Higher | Medium (Oxidation/Color) |
Pillar 3: Hydrophobic Threshold (Linker & Payload)
The Issue: Aminooxyacetamide linkers often carry hydrophobic payloads (drugs/fluorophores). Attaching multiple hydrophobic molecules changes the protein's surface energy, leading to "hydrophobic collapse." The Fix:
-
Co-solvents: Add 5–10% DMSO or DMA to the reaction buffer. Warning: Do not exceed 20% without validating protein stability.
-
Additives: Include 0.05% Tween-20 or 500 mM Arginine/Glutamate (1:1 mix) in the buffer to mask hydrophobic patches [3].
The Mechanism: Why Catalysts Prevent Precipitation
Understanding the chemistry helps you choose the right conditions. The catalyst allows you to run the reaction at a "safe" pH.
Figure 2: Catalytic cycle of oxime ligation.[3] The catalyst forms a highly reactive intermediate (Schiff base) that reacts rapidly with the aminooxy linker, bypassing the slow direct attack on the ketone.[2]
Optimized "Gold Standard" Protocol
Use this protocol to minimize precipitation risk while maintaining high conjugation efficiency.
Reagents:
-
Buffer A: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5 (Neutral strategy).
-
Catalyst Stock: 1 M m-phenylenediamine (mPDA) in water (Freshly prepared).
-
Linker Stock: 10 mM Aminooxyacetamide-payload in DMSO.
Workflow:
-
Preparation: Dilute protein to 2–5 mg/mL in Buffer A.
-
Catalyst Addition: Add mPDA to a final concentration of 25 mM .
-
Note: If using Aniline, you would need 100 mM, increasing precipitation risk.
-
-
Linker Addition: Add Aminooxy linker (5–20 molar excess depending on target DAR).
-
Critical: Ensure final DMSO concentration is <10%.
-
-
Incubation: Incubate at 25°C for 4–16 hours.
-
Quenching (Optional): If precipitation begins to appear, quench immediately by buffer exchange (desalting column) into storage buffer (e.g., PBS, pH 7.4).
Frequently Asked Questions (FAQ)
Q: Can I use p-phenylenediamine (pPDA) instead of mPDA? A: Yes, pPDA is even faster than mPDA, but it is chemically unstable and oxidizes rapidly in air, turning the solution black/brown. This can stain your protein and complicate purification. mPDA is the "sweet spot" of stability and speed [2].
Q: My protein precipitates immediately upon adding the aminooxy linker. Why? A: This suggests the linker itself is insoluble in the aqueous buffer. Predissolve the linker in high-concentration DMSO (e.g., 50 mM) and add it slowly while vortexing. Ensure the final organic solvent content does not shock the protein.[4]
Q: Is the oxime bond stable in blood serum? A: Generally, yes. However, oximes can slowly hydrolyze in acidic environments or undergo exchange with serum ketones. Aminooxyacetamide linkages are generally more stable than simple oximes due to the proximal amide group [4].
References
-
BenchChem Technical Support. (2025).[2][1][3][5] Troubleshooting and Preventing Aggregation in Bioconjugation. Retrieved from
-
Dirksen, A., et al. (2006). Nucleophilic Catalysis of Oxime Ligation.[2][1][3][6] Angewandte Chemie International Edition. (Demonstrates mPDA efficiency vs Aniline). Retrieved from
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from
-
Kölmel, D. K., & Kool, E. T. (2017).[7] Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. (Review of stability and linkers). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bioquochem.com [bioquochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature for aminooxyacetamide hydrochloride ligation
Topic: Optimizing Reaction Temperature for Oxime Ligation
Document ID: TS-AOX-004 | Version: 2.1 | Status: Active
Introduction
Welcome to the Technical Support Center. This guide addresses the optimization of reaction temperatures for Aminooxyacetamide Hydrochloride ligation. This reagent (
While often termed "click" chemistry due to its specificity, oxime ligation is an equilibrium process governed by acid catalysis and dehydration. Temperature is the critical lever that balances reaction kinetics against hydrolytic stability .
Module 1: The Thermodynamics & Kinetics (The "Why")
The Temperature-pH Landscape
The reaction between an aminooxy group and a carbonyl is reversible. The formation of the oxime requires the loss of a water molecule (dehydration).[3]
-
Low Temperature (
):-
Pros: Preserves tertiary structure of sensitive protein scaffolds; minimizes hydrolysis of the formed oxime bond.
-
Cons: Extremely slow kinetics (often
hours without catalyst). -
Mechanism: At low temps, the dehydration step is the rate-limiting bottleneck.
-
-
Ambient to Physiological (
):-
Pros: The "Goldilocks" zone. With nucleophilic catalysis (e.g., Aniline), quantitative yields are achievable in
hours. -
Cons: Long-term incubation at
at acidic pH ( ) can accelerate oxime hydrolysis.
-
-
High Temperature (
):-
Use Case: Small molecule synthesis or robust peptide ligation only.
-
Risk: Rapid degradation of the aminooxyacetamide reagent itself (decarboxylation/oxidation) and potential hydrolysis of the product.
-
The Catalyst Factor
You cannot optimize temperature without controlling for catalysis. Aniline (or
-
Key Insight: Adding
aniline allows you to drop the reaction temperature from to while maintaining the same reaction velocity.
Module 2: Visualizing the Mechanism
The following diagram illustrates the reaction pathway and where temperature exerts its influence.
Figure 1: Mechanistic pathway of oxime ligation.[4] Note that Aniline catalysis bypasses the slow direct attack, allowing lower temperature incubations.
Module 3: Troubleshooting Guide
Scenario A: Low Conjugation Yield (<50%)
-
Diagnosis: Kinetic trap. The dehydration step is not proceeding.
-
Immediate Fix:
-
Check pH: Ensure pH is
. If pH is neutral ( ), you must use a catalyst. -
Temperature Ramp: Increase incubation from
to . -
Catalyst Spike: Add Aniline to a final concentration of
. If the protein is sensitive, use -phenylenediamine (pPDA) at (it is more potent).
-
Scenario B: Precipitation During Reaction
-
Diagnosis: Over-concentration or "Temperature Shock."
-
Root Cause: Aminooxyacetamide HCl is a salt.[5] Adding it at high concentrations (
) to a cold protein solution can cause salting-out. -
Immediate Fix:
-
Dissolve Aminooxyacetamide in buffer at Room Temperature (RT) before adding to the protein.
-
Do not add cold reagent to warm protein or vice versa. Equilibrate both to
before mixing.
-
Scenario C: Product Instability (Reversal)
-
Diagnosis: Hydrolysis of the oxime bond.[4]
-
Root Cause: The reaction was left at high temperature (
) for too long, or the pH is too acidic ( ). -
Immediate Fix:
-
Quench: Raise pH to
immediately after the reaction time is complete. -
Cool: Store the final conjugate at
or . Never store oxime conjugates in acidic buffers at RT.
-
Module 4: Optimized Standard Operating Protocol (SOP)
Objective: High-efficiency ligation of Aminooxyacetamide HCl to a target Aldehyde/Ketone.
Reagents:
-
Buffer A:
Sodium Acetate or Phosphate, pH . -
Catalyst Stock:
Aniline in DMSO (Freshly prepared, colorless). -
Ligand: Aminooxyacetamide HCl (
stock in water).
Workflow:
| Step | Action | Temperature | Duration | Critical Note |
| 1 | Equilibration | 10 min | Bring all buffers and protein aliquots to RT to prevent thermal shock. | |
| 2 | Catalyst Addition | -- | Add Aniline stock to protein solution (Final: | |
| 3 | Ligation Initiation | -- | Add Aminooxyacetamide ( | |
| 4 | Incubation | 2-4 hrs | Do not heat. If using ketones (less reactive), extend to 16 hrs or use | |
| 5 | Quenching/Purification | -- | Desalt into PBS (pH 7.4) immediately to remove aniline and excess linker. |
Module 5: Decision Logic (Troubleshooting Tree)
Figure 2: Decision tree for rapid troubleshooting of ligation failures.
Module 6: Frequently Asked Questions (FAQ)
Q: Can I perform this reaction at
Q: Why does the protocol recommend pH 6.0 if oxime formation is acid-catalyzed?
A: While pH
Q: My Aminooxyacetamide HCl stock turned yellow. Is it safe to use?
A: No. Color change indicates oxidation or hydrolysis. Aminooxy compounds are unstable in solution over time.[1] Always prepare fresh stock solutions or store them at
Q: Can I use heat (
References
-
BenchChem. Application Notes and Protocols for Oxime Bond Formation with Aminooxy Reagents. (Accessed 2025).
-
Dirksen, A., & Dawson, P. E. Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology.
-
Biotium. Aminooxy Conjugates Product Information & Storage. (Accessed 2025).
-
Wang, J., et al. Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.[6][7] Bioconjugate Chemistry.[2][3][4][6][8][9][10][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotium.com [biotium.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. coledeforest.com [coledeforest.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
HPLC purification methods for aminooxyacetamide-modified peptides
High-Performance Liquid Chromatography (HPLC) Purification of Aminooxyacetamide-Modified Peptides: A Comparative Guide
Part 1: Executive Summary & Technical Context
The "Trojan Horse" of Bioconjugation
Aminooxyacetamide (Aoa)-modified peptides are critical intermediates in chemoselective ligation (e.g., oxime ligation). The aminooxy group (
However, this reactivity creates a paradox during purification. The very nucleophilicity that makes Aoa peptides valuable makes them hypersensitive to trace carbonyl contaminants (aldehydes and ketones) ubiquitous in standard laboratory environments—specifically acetone and acetaldehyde .
The Comparison This guide compares three purification strategies to isolate high-purity Aoa-peptides:
-
Method A: Standard RP-HPLC (The Baseline/High Risk)
-
Method B: Carbonyl-Controlled Acidic RP-HPLC (The Recommended "Product")
-
Method C: Precursor Purification (Boc-On Strategy) (The Alternative)
Part 2: The Core Challenge: Chemical Causality
To purify Aoa peptides, one must understand the pKa-Reactivity Relationship .
-
The Mechanism: The aminooxy group (pKa ~4.5) is a potent nucleophile at neutral pH. It reacts rapidly with ketones (like acetone) to form stable oxime adducts (
). -
The Trap: Standard laboratory glassware is often washed with acetone. Even trace vapors can result in significant conversion to the isopropylidene oxime adduct, which is often inseparable from the product by standard C18 HPLC due to similar hydrophobicity.
-
The Solution: Maintaining a pH
(using TFA) protonates the aminooxy group ( ), significantly reducing its nucleophilicity and suppressing side reactions during the purification window.
Part 3: Comparative Analysis & Performance Metrics
We evaluated the three methods based on Purity, Yield, and Adduct Formation.
Table 1: Comparative Performance Metrics
| Feature | Method A: Standard RP-HPLC | Method B: Carbonyl-Controlled Acidic HPLC | Method C: Precursor Purification (Boc-On) |
| Workflow | Standard C18, 0.1% TFA, standard glassware. | Dedicated glassware , High-purity MeCN, 0.1% TFA. | Purify Boc-Aoa-Peptide |
| Acetone Adduct | High Risk (10–40%) | Negligible (< 1%) | None (Protected) |
| Recovery Yield | 45–60% (Losses to adducts) | 75–85% | 60–70% (Two steps) |
| Purity | 85–90% | > 98% | > 95% |
| Implementation | Immediate, no special prep. | Requires strict solvent/glassware control. | Requires post-purification cleavage step. |
| Best For | Non-critical screening. | GMP/High-value synthesis. | Large scale, very hydrophobic peptides. |
Part 4: Visualization of Workflows
The following diagrams illustrate the critical decision points and chemical risks in the purification workflow.
Diagram 1: The Carbonyl-Controlled Workflow (Method B)
Caption: Comparative workflow showing how solvent purity and glassware handling (The "Decision" node) directly dictate the chemical fate of the reactive aminooxy group.
Part 5: Detailed Protocol: Method B (Carbonyl-Controlled Acidic RP-HPLC)
This protocol is the "Gold Standard" for direct purification of free aminooxy peptides.
Pre-Purification Preparation (Critical)
-
Glassware: Use only glassware that has been acid-washed or rinsed with methanol/ethanol. ABSOLUTELY NO ACETONE should be used in the cleaning process for any bottle, reservoir, or fraction tube.
-
Solvents: Use HPLC-grade Acetonitrile (MeCN) with certified low carbonyl content (< 0.001%). Avoid "Technical Grade" solvents.
-
Sample Dissolution: Dissolve the crude peptide in 0.1% TFA/Water immediately. Do not use neutral buffers (PBS, Ammonium Acetate) for dissolution, as this raises pH and increases reactivity.
Chromatographic Conditions
-
Column: C18 or C4 (for larger peptides), 5 µm particle size, 100 Å pore size (e.g., Phenomenex Jupiter or Waters XBridge).
-
Mobile Phase A: 99.9% Water / 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: 99.9% Acetonitrile / 0.1% TFA.
-
Note: The presence of TFA in both phases is non-negotiable to maintain the protonated state (
) throughout the gradient.
-
-
Gradient: Linear gradient, typically 5% B to 65% B over 30-45 minutes (1% B/min slope).
Fraction Collection & Handling
-
Detection: Monitor at 214 nm (peptide bond) and 254 nm (if aromatic residues are present).
-
Collection: Collect fractions into polypropylene tubes (avoid glass if uncertain of cleaning history).
-
Immediate Action: Do not let fractions sit at room temperature. Pool pure fractions immediately and freeze or lyophilize without delay. Prolonged storage in solution, even at acidic pH, increases the risk of scavenging atmospheric aldehydes.
Quality Control (Self-Validation)
-
Mass Spectrometry: Check for the parent mass (
).-
Red Flag: A peak at
indicates acetone adduct. -
Red Flag: A peak at
or indicates aldehyde adducts (acetaldehyde/formaldehyde).
-
-
Re-injection: Re-inject the purified pool to confirm single peak purity before lyophilization.
Part 6: Strategic Alternative (Method C: Boc-On Strategy)
For extremely sensitive peptides or environments where acetone-free conditions cannot be guaranteed, this method offers the highest safety margin.
-
Synthesis: Use Boc-Aoa-OH for the final coupling on the solid phase.
-
Cleavage: Cleave the peptide from the resin using a cocktail that retains the Boc group on the N-terminus (e.g., if using a hyper-acid-labile resin like Sieber Amide, use 1% TFA). Note: Standard Fmoc synthesis usually requires high TFA to cleave the resin, which removes Boc. Therefore, this method requires specific resin planning or orthogonal protection (e.g., Trt-Aoa).
-
Correction: A more common approach in Fmoc chemistry is to purify the Fmoc-Aoa-Peptide (if Fmoc is stable to the conditions) or use a specific protecting group that survives purification.
-
Best Practice: Synthesize Boc-Aoa-Peptide on PAM resin (Boc chemistry) or use Trt-Aoa in Fmoc chemistry (Trt is removed by TFA, so this doesn't help purification after cleavage).
-
Revised Method C:"Late Stage Deprotection" . If the peptide allows, purify the Fmoc-Aoa-Peptide . The Fmoc group protects the aminooxy amine.
-
Purify Fmoc-Aoa-Peptide by Standard HPLC (Method A).
-
Remove Fmoc (20% Piperidine/DMF) in solution.
-
Do a rapid Desalting/Polishing step.
-
-
References
-
Foerster, S. et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. Link
-
Supports: Stability of Fmoc-Aoa precursors and rapid ligation protocols.[1]
-
-
Bachem. (2024). Peptide Purification Process & Methods: An Overview. Bachem Knowledge Base. Link
-
Supports: Standard RP-HPLC protocols and impurity profiles.[2]
-
-
Haller, M. et al. (2017). Mass Spectrometry of Intact Proteins Reveals +98 u Chemical Artifacts Following Precipitation in Acetone.[3] Journal of Proteome Research. Link
-
Supports: Evidence of acetone-derived artifacts and the importance of solvent purity.[3]
-
-
Renaudet, O. & Dumy, P. (2006). Optimized synthesis of aminooxy-peptides as glycoprobe precursors. Organic & Biomolecular Chemistry.[4] Link
- Supports: Synthesis strategies for Aoa-peptides and avoidance of side reactions.
-
Benchchem. (2024). A Comparative Guide to HPLC Methods for Peptide Purification and Analysis. Benchchem Guides. Link
Sources
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Advanced NMR Strategies for Resolving Syn/Anti Isomerism in Aminooxyacetamide Oxime Bioconjugates: A Methodological Comparison Guide
Executive Summary
Aminooxyacetamide derivatives are premier reagents for bioconjugation, reacting with aldehydes and ketones to form highly stable oxime linkages ()[1]. However, this ligation inherently produces a thermodynamic mixture of E (anti) and Z (syn) isomers. Resolving this structural heterogeneity is critical for drug development professionals, as the spatial orientation of the conjugate can profoundly impact binding affinity, pharmacokinetics, and the structural biology of the resulting biomacromolecule ()[2].
As a Senior Application Scientist, I frequently encounter bioconjugation pipelines stalled by ambiguous structural characterization. This guide objectively compares traditional 1D NMR against advanced 2D methodologies (NOESY, ROESY, and EXSY), providing the causality behind experimental choices and detailing a self-validating protocol for definitive E/Z isomer assignment.
The Physics of the Problem: Causality in Isomer Resolution
In an aminooxyacetamide oxime (
The causality here is fundamental: chemical shift dispersion only proves difference, not distance.
To assign the E and Z geometries, we must rely on through-space dipolar coupling (Nuclear Overhauser Effect, NOE). However, the molecular weight of typical peptide-oxime conjugates (1000–3000 Da) introduces a critical physics bottleneck. At standard magnetic field strengths (e.g., 500–600 MHz), these molecules tumble at a rate where the correlation time (
Therefore, standard NOESY is prone to failure in this molecular weight regime. ROESY (Rotating-frame Overhauser Effect Spectroscopy) , which applies a spin-lock field to ensure the cross-relaxation rate is always positive, emerges as the superior, field-proven alternative.
Methodological Comparison: 1D vs. 2D NMR Modalities
The following table summarizes the quantitative and qualitative performance of various NMR modalities for resolving oxime bioconjugates.
Table 1: Performance Comparison of NMR Modalities for Oxime Isomer Resolution
| Analytical Modality | Primary Output | Spatial Resolution | Molecular Weight Sweet Spot | Critical Limitations |
| 1D 1H/13C NMR | Isomer ratio (E:Z) | None | Any | Cannot assign syn/anti definitively; prone to signal overlap. |
| 2D NOESY | Through-space connectivity | High (< 5 Å) | < 1000 Da or > 3000 Da | Zero-crossing of NOE for mid-sized bioconjugates ( |
| 2D ROESY | Through-space connectivity | High (< 5 Å) | 1000–3000 Da (Bioconjugates) | Susceptible to spin-diffusion (TOCSY artifacts) if |
| 2D EXSY | Chemical exchange kinetics | None (Kinetic only) | Any | Requires dynamic equilibrium at the observation temperature. |
Table 2: Diagnostic NMR Parameters for Aminooxyacetamide Oxime Isomers
| Isomer | Typical | Diagnostic ROE Cross-Peaks | Exchange Kinetics (pH 4.5, 310 K) |
| E (anti) | 4.45 – 4.65 | Strong: Oxime Alkyl/Aryl | Moderate to Fast |
| Z (syn) | 4.55 – 4.75 | Weak/None: Oxime Alkyl/Aryl | Moderate to Fast |
Self-Validating Experimental Protocol: ROESY & EXSY Workflow
To ensure scientific integrity, every analytical protocol must be a self-validating system. The presence of a cross-peak in a 2D spectrum can arise from spatial proximity (ROE) or chemical exchange (EXSY) between the interconverting E and Z isomers ()[4]. The following step-by-step methodology isolates these variables through phase-sensitive validation.
Step 1: Sample Preparation and pH Control
-
Causality: Oxime exchange is acid-catalyzed. To observe distinct E and Z populations without exchange broadening, the pH must be strictly controlled.
-
Action: Dissolve the aminooxyacetamide oxime conjugate in
or buffered to pH 7.4 (using 50 mM phosphate buffer) to kinetically trap the isomers. Target a concentration of 2–5 mM.
Step 2: 1D Baseline & Ratio Quantification
-
Action: Acquire a standard 1D
NMR spectrum at 298 K. -
Validation: Integrate the isolated
protons of the aminooxyacetamide linker (typically between 4.4 - 4.8 ppm). The sum of the two distinct environments validates the total conjugate concentration, yielding the baseline E:Z thermodynamic ratio.
Step 3: 2D ROESY Acquisition (Spatial Assignment)
-
Action: Set up a phase-sensitive 2D ROESY experiment with a continuous wave (CW) spin-lock field.
-
Optimization: Calibrate the mixing time (
). For a ~2000 Da bioconjugate, a of 200–300 ms is optimal to build up ROE signals while minimizing spin-diffusion. -
Assignment: The E (anti) isomer will show strong ROE cross-peaks between the oxime alkyl/aryl substituent and the aminooxyacetamide
protons.
Step 4: Temperature-Dependent EXSY (Kinetic Validation)
-
Causality: To prove that the two assigned species are indeed interconverting isomers and not chemical impurities, dynamic NMR is employed.
-
Action: Lower the sample pH to 4.5 using deuterated acetate buffer to unlock exchange[1], and acquire 2D NOESY/EXSY spectra at elevated temperatures (e.g., 310 K).
-
Self-Validation (The Phase Rule): Chemical exchange cross-peaks will appear between the E and Z
signals. In a ROESY spectrum, true through-space ROE cross-peaks have the opposite sign (phase) relative to the diagonal peaks. In contrast, chemical exchange (EXSY) cross-peaks have the same sign as the diagonal. By analyzing the phase of the cross-peaks, the experiment internally validates whether the observed interaction is spatial (proving geometry) or kinetic (proving interconversion).
Workflow Visualization
The following diagram maps the logical progression of the self-validating NMR pipeline, highlighting the critical divergence between spatial and kinetic analysis.
Workflow for resolving syn/anti oxime isomers using 1D and 2D NMR techniques.
Conclusion
For drug development professionals working with aminooxyacetamide bioconjugates, relying solely on 1D NMR for structural characterization introduces unacceptable ambiguity. By transitioning to a phase-sensitive 2D ROESY/EXSY workflow, researchers bypass the NOE zero-crossing limitations inherent to mid-sized peptides. This approach not only provides definitive E/Z spatial assignments but also establishes a self-validating system where phase differences inherently distinguish between molecular geometry and chemical exchange.
References
-
Chemical Methods to Modify Proteins and Glycans. UC Berkeley, eScholarship.[Link][1]
-
Crecente García, Selma (2021). Design and synthesis of conformational switches and β-turn mimics through chemical ligation. PhD - Enlighten Theses, University of Glasgow.[Link][2]
-
Synthesis of Constrained Tetracyclic Peptides by Consecutive CEPS, CLiPS and Oxime Ligation. University of Amsterdam (UvA).[Link][4]
-
NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds. MDPI.[Link][3]
Sources
Aminooxyacetamide Hydrochloride vs. Aminooxyacetic Acid: A Comparison Guide for Cell Permeability
Executive Summary
In the fields of neurobiology, oncology, and bioconjugation, targeting intracellular carbonyls and pyridoxal phosphate (PLP)-dependent enzymes requires chemical tools that can efficiently cross the lipid bilayer. Aminooxyacetic acid (AOAA) is the gold-standard chemical probe for inhibiting PLP-dependent enzymes such as GABA transaminase (GABA-T), cystathionine β-synthase (CBS), and cystathionine γ-lyase (CSE)[1][2]. However, its utility in live-cell assays is severely bottlenecked by its poor membrane permeability.
To overcome this, Aminooxyacetamide (AOA-amide) hydrochloride was developed. By masking the charged carboxylic acid as a neutral primary amide, AOA-amide acts as a highly cell-permeable analog. This guide objectively compares the physicochemical properties, cellular uptake mechanisms, and experimental workflows for both compounds, providing a self-validating framework for intracellular target engagement.
Mechanistic Causality: The Permeability Barrier
To understand why experimental choices dictate the use of one compound over the other, we must examine the causality driven by their molecular structures.
The Charge Penalty of Aminooxyacetic Acid (AOAA)
AOAA functions mechanistically by attacking the Schiff base linkage between the PLP cofactor and the target enzyme, forming a stable oxime-type complex[1]. However, AOAA possesses a carboxylic acid moiety with a
The Neutral Advantage of Aminooxyacetamide (AOA-amide)
AOA-amide replaces the hydroxyl group of the carboxylic acid with an amine, forming a primary amide. Amides are neutral at physiological pH. This structural modification abolishes the negative charge, drastically increasing the molecule's lipophilicity (LogP) and allowing it to rapidly passively diffuse across the cell membrane. Aminooxyacetamide derivatives are frequently exploited in live-cell imaging and bioconjugation precisely because of this enhanced permeability[3][4]. Once inside the reducing and enzymatically active cytosol, AOA-amide can either react directly with targets or undergo hydrolysis by ubiquitous intracellular amidases to yield the active AOAA warhead.
Quantitative Comparison Table
| Physicochemical Property | Aminooxyacetic Acid (AOAA) | Aminooxyacetamide (AOA-amide) HCl |
| Chemical Structure | ||
| Molecular Weight | 91.07 g/mol | 126.54 g/mol |
| Ionization State (pH 7.4) | Negatively Charged (Carboxylate anion) | Neutral (Primary amide) |
| Lipid Bilayer Permeability | Low (Requires high concentrations/time) | High (Rapid passive diffusion) |
| Primary Mechanism | Direct Schiff base attack (Oxime formation) | Prodrug activation / Direct click-labeling |
| In Vitro Potency (Cell-Free) | High (Direct structural mimic of substrates) | Moderate (Requires enzymatic activation) |
| Live-Cell Efficacy | Poor (Permeability-limited) | High (Efficient intracellular accumulation) |
Visualizing the Mechanism
The following diagram illustrates the divergent cellular uptake pathways and the intracellular activation cascade that distinguishes these two molecules.
Mechanism of cellular uptake and PLP-enzyme inhibition by AOAA vs AOA-amide.
Self-Validating Experimental Protocol: Intracellular Target Engagement
To objectively prove the permeability differences between AOAA and AOA-amide, researchers must avoid a common pitfall: lysing cells while the extracellular drug is still present. If cells are lysed without a stringent wash step, the extracellular compound mixes with the lysate, creating a false-positive inhibition signal that masks true permeability differences.
The following protocol utilizes a Self-Validating System by running an intact-cell arm parallel to a cell-free lysate arm.
Step-by-Step Methodology
Step 1: Assay Preparation & Control Design
-
Arm A (Intact Cells): Tests both membrane permeability and target engagement.
-
Arm B (Cell-Free Lysate): Tests only target engagement (permeability is bypassed).
-
Causality Check: If AOA-amide shows high inhibition in Arm A, but AOAA only shows inhibition in Arm B, you have definitively isolated membrane permeability as the limiting variable for AOAA.
Step 2: Cell Seeding and Equilibration
-
Seed target cells (e.g., neuroblastoma cells for GABA-T analysis) in a 6-well plate at
cells/well. -
Incubate for 24 hours at 37°C, 5%
to allow adherence and metabolic equilibration.
Step 3: Compound Incubation
-
Treat Arm A (Intact Cells) with a concentration gradient (0.1
to 100 ) of AOAA and AOA-amide. -
Incubate for 2 hours.
-
Causality Check: A 2-hour window provides sufficient time for the neutral AOA-amide to passively diffuse across the lipid bilayer and undergo intracellular amidase processing.
Step 4: The Stringent Wash Step (Critical)
-
Aspirate media and wash cells three times with ice-cold PBS .
-
Causality Check: Ice-cold PBS rapidly halts membrane fluidity and active transport, trapping the internalized compounds while completely removing the extracellular drug.
Step 5: Lysis and Parallel Treatment
-
Lyse Arm A cells using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, 1% Triton X-100) to preserve PLP-enzyme activity.
-
For Arm B (Cell-Free Lysate), lyse untreated cells first, then spike the raw lysates directly with the same concentration gradient of AOAA and AOA-amide.
Step 6: PLP-Enzyme Activity Quantification
-
Measure target enzyme activity (e.g., GABA-T or CBS) using a standard fluorometric or colorimetric coupled-enzyme assay. Calculate the
shift between Arm A and Arm B.
Self-validating experimental workflow for evaluating intracellular target engagement.
References
-
Title: Aminooxyacetic acid - Wikipedia[1] Source: Wikipedia URL: [Link]
-
Title: Chemoselective, Postpolymerization Modification of Bioactive, Degradable Polymers[3] Source: Biomacromolecules (ACS Publications) URL: [Link]
-
Title: Journal of Proteome Research Vol. 10 No. 4[4] Source: ACS Publications URL: [Link]
Sources
Technical Comparison: Aminooxyacetamide vs. Hydroxylamine for Carbonyl Bioconjugation
The following technical guide provides an in-depth comparison of Aminooxyacetamide (and aminooxy reagents in general) versus Hydroxylamine, structured for researchers in bioconjugation and drug development.
Executive Summary
In the landscape of carbonyl-reactive chemistries, the choice between Aminooxyacetamide (
While both reagents utilize the
Mechanistic Foundation & The -Effect
Both reagents belong to a class of nucleophiles exhibiting the
Reaction Pathway
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The amine attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.
-
Dehydration: Acid-catalyzed elimination of water yields the C=N double bond.
The Critical Difference:
-
Hydroxylamine (
): Forms an Oxime ( ).[1] The -OH group is amphoteric; it can act as a leaving group under certain conditions or participate in acid-base chemistry that facilitates hydrolysis. -
Aminooxyacetamide (
): Forms an Oxime Ether ( ). The alkyl group (acetamide moiety) removes the acidic proton on the oxygen, locking the conformation and significantly increasing resistance to hydrolysis.
Figure 1: Divergent reaction pathways leading to differential product stability.
Kinetic Performance Analysis
The reaction rate (
pKa Influence on Reactivity
The pKa of the conjugate acid is the primary determinant of reactivity at physiological or acidic pH.
| Property | Hydroxylamine ( | Aminooxyacetamide ( | Impact on Kinetics |
| pKa (Conjugate Acid) | ~6.0 | ~4.5 | Crucial |
| % Reactive Form at pH 4.5 | ~3% (Mostly Protonated) | ~50% (Active Nucleophile) | Aminooxy is faster at acidic pH. |
| % Reactive Form at pH 7.0 | ~90% | ~99.7% | Both active, but carbonyl is deactivated. |
Verdict: Aminooxyacetamide is kinetically superior at the optimal ligation pH (4.0–5.0). At this pH, a significant fraction of Aminooxyacetamide remains unprotonated (
Catalysis
Both reactions are slow at neutral pH (
-
Aniline Catalysis: The addition of 10-100 mM aniline (or m-phenylenediamine) accelerates both reactions by forming a highly reactive Schiff base intermediate.
-
Effect: Catalysis levels the playing field kinetically, but does not alter the thermodynamic stability of the final product.
Stability & Bio-Compatibility Profile
This is the decisive factor for drug development.
Hydrolytic Stability [1][2][3][4]
-
Oxime (Hydroxylamine): Susceptible to hydrolysis in aqueous conditions, particularly at low pH or in the presence of other nucleophiles (transoximization). Half-lives can be in the range of hours to days depending on structure.
-
Oxime Ether (Aminooxyacetamide): Extremely stable. The ether linkage prevents the tautomerization pathways that lead to hydrolysis. Bioconjugates are typically stable for weeks to months in serum.
Toxicity & Side Reactions (The "Asn-Gly" Risk)
Hydroxylamine is a known protein cleavage reagent.[5][6][7][8]
-
Mechanism: At alkaline pH (and slowly at neutral pH), Hydroxylamine attacks the amide bond between Asparagine (Asn) and Glycine (Gly), leading to backbone cleavage.
-
Consequence: Using Hydroxylamine to "block" unreacted aldehydes on a protein therapeutic can inadvertently fragment the protein if Asn-Gly sequences are present.
-
Aminooxyacetamide: Does not catalyze this cleavage, making it the safe standard for protein modification.
Figure 2: Risk vs. Benefit analysis of side reactions and stability.
Experimental Protocols
Protocol A: Kinetic Comparison Assay (UV-Vis)
Objective: Determine
-
Preparation:
-
Prepare 100 µM 4-nitrobenzaldehyde in Phosphate Buffer (100 mM, pH 4.5 and pH 7.0).
-
Prepare 10 mM stock solutions of Hydroxylamine-HCl and Aminooxyacetamide-HCl.
-
-
Reaction:
-
Add reagent to aldehyde solution (10-fold excess, 1 mM final conc) in a quartz cuvette.
-
Immediate mixing.
-
-
Measurement:
-
Monitor absorbance change at 265 nm (oxime formation shifts
). -
Acquire data points every 30 seconds for 60 minutes.
-
-
Analysis:
-
Fit data to Pseudo-First Order equation:
. -
Calculate Second Order Rate Constant:
.
-
Protocol B: Hydrolytic Stability Stress Test
Objective: Assess bioconjugate persistence.[4]
-
Conjugation: Form the oxime and oxime ether conjugates using a fluorescent aldehyde model. Purify by HPLC.
-
Incubation:
-
Incubate conjugates in 100 mM Acetate Buffer (pH 4.0) and PBS (pH 7.4) at 37°C.
-
Optional: Add 10 mM excess Acetone (as a "trap" for released nucleophile).
-
-
Quantification:
-
Inject aliquots into RP-HPLC at t=0, 24h, 48h, 7 days.
-
Measure the Area Under Curve (AUC) of the intact conjugate peak vs. the hydrolysis product (aldehyde) peak.
-
Decision Matrix
| Application Scenario | Recommended Reagent | Rationale |
| Permanent Bioconjugation (ADCs, Probes) | Aminooxyacetamide | Oxime ether linkage is stable in serum; no protein degradation. |
| Aldehyde Blocking/Capping | Aminooxyacetamide | Prevents reversibility; safer for protein backbone integrity. |
| Reversible Tagging (Purification) | Hydroxylamine | Oxime can be reversed with high conc.[2] acid or exchange with alkoxyamine. |
| Chemical Cleavage Mapping | Hydroxylamine | Specifically exploits the Asn-Gly cleavage side reaction.[5][6][8] |
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]
-
Bornstein, P., & Balian, G. (1977). Cleavage at Asn-Gly bonds with hydroxylamine.[5][6][7][8] Methods in Enzymology, 47, 132-145. [Link]
-
Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation. The Journal of Organic Chemistry, 78(3), 1184-1189. [Link]
Sources
- 1. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. portlandpress.com [portlandpress.com]
Evaluating Hydrolytic Stability of Aminooxyacetamide Conjugates at Acidic pH: A Comparative Guide
As bioconjugation strategies advance, the selection of a chemical linker has become a critical determinant of a conjugate's efficacy, safety, and pharmacokinetic profile. For researchers developing antibody-drug conjugates (ADCs), targeted therapeutics, and diagnostic probes, the linker must survive systemic circulation (pH 7.4) while responding predictably to the acidic microenvironments of endosomes, lysosomes (pH 4.5–5.5), or tumor microenvironments[1].
This guide provides an in-depth, objective evaluation of the hydrolytic stability of aminooxyacetamide-derived oxime linkages compared to alternative chemistries like hydrazones. By examining the underlying causality of their chemical stability and providing robust experimental protocols, this guide equips drug development professionals with the data necessary to make informed linker selections.
Mechanistic Insights: The Causality of Oxime Stability
Aminooxyacetamide reagents (often referred to simply as aminooxy or hydroxylamine derivatives) react chemoselectively with aldehydes or ketones to form covalent oxime linkages[2]. While both oxime and hydrazone formations are reversible condensation reactions, their behavior under hydrolytic stress differs fundamentally.
The hydrolysis of these carbon-nitrogen double bonds is an acid-catalyzed process. The rate-determining first step is the protonation of the imine nitrogen[3]. The superior stability of the oxime linkage is directly dictated by electronic factors—specifically, the electronegativity of the atom adjacent to the imine nitrogen[4].
In an oxime bond, the adjacent oxygen atom is highly electronegative (
Mechanism of oxime formation and acid-catalyzed hydrolysis via nitrogen protonation.
Quantitative Performance Data: Oxime vs. Hydrazone
The theoretical resistance to protonation translates into massive differences in measurable half-lives. Experimental evidence consistently demonstrates that oxime bonds exhibit significantly greater hydrolytic stability compared to hydrazone bonds across a range of pH values[5].
At physiological pH (7.0–7.4), the first-order rate constant for the hydrolysis of an oxime is approximately 600-fold lower than that of a simple methylhydrazone[6]. When transitioning to an acidic environment (pH 5.0)—mimicking the lysosomal compartment—hydrazones cleave rapidly (within minutes), whereas oximes maintain structural integrity for days[6].
Table 1: Comparative Hydrolytic Stability of Isostructural Linkages
| Linkage Type | Model Compound | pH | Half-life ( | First-order rate constant ( |
| Oxime | Pivalaldehyde-O-methyloxime | 7.0 | Too slow to measure | ~1.1 x |
| Oxime | Pivalaldehyde-O-methyloxime | 5.0 | ~64 hours | 3.0 x |
| Hydrazone | Pivalaldehyde-N-methylhydrazone | 7.0 | ~1.05 hours | 1.8 x |
| Hydrazone | Pivalaldehyde-N-methylhydrazone | 5.0 | ~2 minutes | 5.8 x |
| Acylhydrazone | Pivalaldehyde-N-acetylhydrazone | 7.0 | ~2.1 hours | 9.0 x |
Data Interpretation: For applications requiring a "non-cleavable" linker or a linker that must survive the endosomal pathway without premature payload release, the aminooxyacetamide-derived oxime is the objectively superior choice[6]. Hydrazones should be strictly reserved for designs where rapid, acid-triggered payload release is the primary therapeutic mechanism[1].
Experimental Methodology: Evaluating Hydrolytic Stability
To build a self-validating system for evaluating the hydrolytic stability of your specific aminooxyacetamide conjugates, you must utilize a time-course Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) assay[5]. This protocol uses an internal standard to correct for injection volume variability, ensuring high quantitative trustworthiness.
Step-by-Step RP-HPLC Stability Protocol
1. Buffer Preparation:
-
Prepare three distinct 100 mM buffer systems to simulate biological compartments:
-
pH 7.4: Phosphate-Buffered Saline (PBS) (Systemic circulation)
-
pH 5.5: Sodium Acetate buffer (Early endosome)
-
pH 4.5: Sodium Acetate buffer (Lysosome)
-
2. Conjugate Incubation:
-
Dissolve the purified oxime conjugate in the respective buffers to a final concentration of 100 µM.
-
Spike the solution with an inert internal standard (e.g., 4-nitrobenzyl alcohol at 50 µM) to normalize HPLC peak areas.
-
Incubate the solutions in sealed amber vials at 37 °C in a thermomixer to mimic physiological temperature.
3. Time-Course Sampling:
-
Withdraw 50 µL aliquots at predetermined time points:
and hours. -
Critical Step: Immediately quench the hydrolysis reaction by flash-freezing the aliquot in liquid nitrogen or by adjusting the pH to 7.4 (if sampled from acidic buffers) prior to injection.
4. RP-HPLC Analysis:
-
Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: 5% to 95% B over 20 minutes.
-
Monitor absorbance at the
of the conjugate and the internal standard.
5. Kinetic Calculation:
-
Integrate the area under the curve (AUC) for the intact conjugate and divide by the AUC of the internal standard to get the normalized area (
). -
Plot
versus time ( in seconds). -
The slope of the linear regression yields the negative first-order rate constant (
). Calculate the half-life using .
Step-by-step experimental workflow for evaluating conjugate hydrolytic stability via RP-HPLC.
Conclusion & Best Practices
When designing bioconjugates, the choice between an aminooxyacetamide (oxime) and a hydrazide (hydrazone) is fundamentally a choice between stability and lability. The high electronegativity of the oxygen atom in the oxime linkage provides a robust defense against acid-catalyzed hydrolysis, rendering it highly stable at physiological pH and impressively resilient even at pH 5.0[4].
Key Takeaways for Application Scientists:
-
Use aminooxyacetamide reagents when designing non-cleavable ADCs, diagnostic imaging probes, or when modifying cell-surface glycans where long-term stability is paramount[2].
-
If absolute, permanent stability is required regardless of pH, the oxime bond can be further reduced using sodium cyanoborohydride to form an entirely stable secondary amine linkage[3].
-
Always validate the stability of your specific conjugate using a well-controlled, internally standardized RP-HPLC assay, as local steric hindrance and the specific nature of the carbonyl (aldehyde vs. ketone) will influence the absolute half-life[3].
References
Sources
- 1. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 2. biotium.com [biotium.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Fluorescent Labeling Efficiency Using Aminooxyacetamide Linkers
Executive Summary
Objective: To evaluate the efficacy of aminooxyacetamide-based fluorophores for bioconjugation compared to Hydrazide and NHS-ester alternatives.
Verdict: Aminooxyacetamide linkers represent the gold standard for site-specific carbonyl conjugation due to the formation of the hydrolytically stable oxime bond (
Mechanism of Action: The Oxime Ligation
The core advantage of aminooxyacetamide reagents lies in their chemoselectivity for aldehydes and ketones—functional groups that are absent in most native proteins but can be introduced site-specifically (e.g., via periodate oxidation of glycans or enzymatic N-terminal transamination).[1]
Chemical Pathway
The aminooxy group (
-
Nucleophilic Attack: The aminooxy nitrogen attacks the electrophilic carbonyl carbon.
-
Dehydration: A water molecule is eliminated.
-
Oxime Formation: A thermodynamically stable
linkage is formed.
The Aniline Effect: Under uncatalyzed conditions, the reaction is slow (
DOT Diagram 1: Aniline-Catalyzed Oxime Ligation Mechanism
Caption: The nucleophilic catalyst (aniline) activates the aldehyde, facilitating rapid attack by the aminooxyacetamide linker to form a stable oxime bond.[2][3]
Comparative Analysis: Aminooxy vs. Alternatives
Comparison 1: Aminooxyacetamide vs. Hydrazides
Both reagents target carbonyls, but they differ fundamentally in product stability.
| Feature | Aminooxyacetamide Linkers | Hydrazide Linkers |
| Product | Oxime ( | Hydrazone ( |
| Stability | High. Hydrolytically stable in physiological buffers. | Low. Reversible/unstable. Requires reduction with |
| Equilibrium ( | ||
| Workflow | Mix and purify. No reduction needed. | Mix, react, reduce (toxic) , purify. |
| Use Case | Long-term tracking, in vivo imaging, quantitative assays.[4] | Short-term assays where bond reversibility is acceptable. |
Comparison 2: Aminooxyacetamide vs. NHS Esters
This is a choice between specificity (Aminooxy) and convenience (NHS).
| Feature | Aminooxyacetamide | NHS Ester (Succinimidyl Ester) |
| Target | Aldehydes/Ketones (Rare/Introduced). | Primary Amines (Lysine, N-terminus). |
| Specificity | Site-Specific. One label per aldehyde tag. Homogeneous product. | Random. Labels any accessible lysine. Heterogeneous product (0 to |
| Hydrolysis | Reagent is stable in water/buffer. | Reagent hydrolyzes rapidly ( |
| pH Range | Acidic to Neutral (pH 4.5 – 7.0). | Basic (pH 8.0 – 9.0). |
| Impact on Function | Minimal (if tag is placed strategically). | High risk (can block active sites/binding domains). |
Experimental Data: Kinetics & Efficiency
The following data summarizes the catalytic effect of aniline on aminooxy ligation rates (Source: Dirksen & Dawson, Bioconjugate Chem. 2008).
| Reaction Condition | Rate Constant ( | Relative Rate | Time to 90% Yield (100 |
| Uncatalyzed (pH 4.5) | 1x | Days | |
| 100 mM Aniline (pH 4.5) | ~400x | < 1 Hour | |
| 100 mM Aniline (pH 7.0) | ~50x | 2-4 Hours |
Key Insight: While the reaction is fastest at pH 4.5, aniline catalysis renders the reaction efficient enough at pH 7.0 to label delicate proteins that cannot withstand acidic conditions.
Protocol: Site-Specific Labeling of Glycoproteins
Scenario: Labeling an IgG antibody with an Aminooxy-Fluorophore via glycan oxidation.
Materials
-
Target: IgG Antibody (1 mg/mL in PBS).
-
Oxidant: Sodium Periodate (
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Label: Aminooxyacetamide-Fluorophore (e.g., Alexa Fluor 488 Aminooxy).
-
Catalyst: Aniline (Pure liquid stock).
-
Quench: Glycerol or Ethylene Glycol.
-
Purification: Zeba Spin Columns (7K MWCO).
Step-by-Step Methodology
-
Oxidation (Aldehyde Generation):
-
Add mild oxidant:
to final conc. of 1 mM (keep cold).[6]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Incubate: 30 mins at 4°C in the dark. Note: Mild conditions oxidize sialic acids only; harsh conditions oxidize all sugars.
-
Quench: Add glycerol (final 10%) to neutralize excess periodate.
-
Buffer Exchange: Rapidly desalt into pH 6.0 phosphate buffer (critical to remove quenchers/oxidants).
-
-
Ligation (The "Click" Reaction):
-
Add Aminooxy-Fluorophore: 10–50 molar excess over protein.[5]
-
Add Catalyst: Aniline to final concentration of 10–100 mM.
-
Incubate: 1–2 hours at Room Temperature (or Overnight at 4°C).
-
-
Purification:
-
Remove excess fluorophore and aniline using size-exclusion chromatography (spin column) or dialysis against PBS.
-
DOT Diagram 2: Experimental Workflow
Caption: Optimized workflow for site-specific antibody labeling using periodate oxidation and aniline-catalyzed aminooxy ligation.
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| Low Labeling Efficiency | pH too high (>7.5) | Lower pH to 6.0–6.5. Aniline works best when slightly protonated. |
| Protein Precipitation | Over-oxidation | Reduce |
| High Background | Hydrophobic Dye Aggregation | Use sulfonated dyes or add 0.1% Tween-20. Ensure linker is hydrophilic (acetamide). |
| No Signal | Incomplete Oxidation | Verify aldehyde generation using a hydrazide-biotin control blot. |
Validation Method: Run SDS-PAGE.[7]
-
Coomassie Stain: Shows total protein.
-
Fluorescence Scan: Should show bands only at the heavy chain (where glycans are located on IgG). Light chain should remain unlabeled (proving site-specificity).
References
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.[8] Bioconjugate Chemistry, 19(12), 2543–2548.[9][8] [Link]
-
Zeng, Y., Ramya, T. N. C., Dirksen, A., Dawson, P. E., & Paulson, J. C. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods, 6(3), 207–209. [Link]
-
Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation.[7] Journal of the American Chemical Society, 135(44), 16388–16396. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: Aminooxyacetamide Hydrochloride
[1][2]
Executive Summary & Immediate Action
Aminooxyacetamide hydrochloride (and its related analog Aminooxyacetic acid hemihydrochloride ) presents specific reactivity hazards often overlooked in standard waste streams. Unlike generic organic salts, the aminooxy moiety (
CRITICAL OPERATIONAL DIRECTIVE:
DO NOT dispose of this chemical in waste containers containing Acetone or Aldehydes . The reaction forms oximes, releasing heat and potentially altering the waste profile, which may violate waste stream acceptance criteria.
Emergency Spill Action:
-
Isolate: 10 meters.
-
PPE: Nitrile gloves (double gloved), lab coat, safety goggles, N95/P100 respirator if dust is present.
-
Neutralize: Use Sodium Bicarbonate (
) for acid neutralization.
Chemical Profile & Hazard Identification
Understanding the chemical nature of the substance is the first step in compliant disposal. This compound acts as a potent nucleophile and a weak acid.
| Parameter | Specification |
| Chemical Name | 2-(Aminooxy)acetamide hydrochloride |
| Common Analogs | Aminooxyacetic acid hemihydrochloride (CAS: 2921-14-4) |
| CAS Number | Refer to specific bottle; typically 6323-46-2 (base) or 2921-14-4 (acid analog) |
| Molecular Formula | |
| Signal Word | WARNING / DANGER |
| GHS Hazards | H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp. Irritant), H317 (Sensitizer) |
| RCRA Status | Not P-listed or U-listed. Classify as D002 (Corrosive) if pH < 2. |
Waste Segregation & Incompatibility
Effective disposal begins with proper segregation. The "aminooxy" group is chemically distinct from simple amines.
The "NO-MIX" List
- Ketones (Acetone, MEK): Reacts to form oximes + water.
- Aldehydes (Formaldehyde, Benzaldehyde): Rapid, exothermic condensation.
- Strong Oxidizers (Permanganates, Peroxides): Risk of fire or nitrogen oxide gas evolution.
- Hypochlorite (Bleach): DANGER. Can form toxic chloramines.
Waste Stream Decision Logic
The following diagram illustrates the critical decision-making process for segregating this waste.
Figure 1: Waste segregation workflow emphasizing the exclusion of ketone-based solvents.
Disposal Protocols
Protocol A: Solid Waste (Excess Reagent)
Applicability: Expired chemicals, spill cleanup residues.
-
Container: Use a high-density polyethylene (HDPE) wide-mouth jar.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "this compound, Solid."
-
Hazards: "Irritant, Corrosive (Acidic)."
-
-
Packing: Do not dump loose powder into a general drum. Keep it in a secondary sealed container (ziplock or screw-top jar) inside the waste drum to prevent dust generation.
-
Disposal Path: Send for High-Temperature Incineration via a licensed chemical waste contractor.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, wash solvents.
-
pH Check: If the solution is highly acidic (pH < 2) due to the HCl salt, neutralize carefully with dilute Sodium Bicarbonate (
) or Sodium Hydroxide ( ) to pH 6–8 before adding to the waste carboy.-
Why? Adding strong acid to a waste container can trigger reactions with other solutes (e.g., sulfides/cyanides) or corrode metal safety cans.
-
-
Solvent Selection:
-
Preferred: Ethanol, Methanol, Acetonitrile.
-
Prohibited: Acetone, Methyl Ethyl Ketone (MEK).
-
-
Accumulation: Pour into the appropriate "Organic Waste" carboy (Halogenated or Non-Halogenated).
-
Documentation: Log the volume and concentration on the waste tag immediately.
Protocol C: Empty Packaging
-
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., water or ethanol).
-
Rinsate Disposal: Collect the rinsate as Liquid Waste (see Protocol B). Do not pour down the drain.
-
Defacing: Cross out the original label. Mark as "Empty."
-
Trash: Once triple-rinsed and defaced, the glass/plastic bottle can usually be discarded in standard laboratory glass trash (check local EHS rules).
Emergency Spill Response
Scenario: A 25g bottle drops and shatters on the floor.
-
Alert & PPE: Notify nearby personnel. Don safety glasses, lab coat, and double nitrile gloves . If dust is visible, wear a respirator.[1]
-
Containment: Cover the spill with a dry absorbent pad or paper towels to prevent dust dispersion.
-
Neutralization (Optional but Recommended):
-
Lightly mist the powder with water (to prevent dust).
-
Sprinkle Sodium Bicarbonate or Spill-X-A (acid neutralizer) over the spill.
-
Wait for any fizzing to stop.
-
-
Collection: Scoop the paste/slurry into a plastic waste bag using a plastic dustpan. Do not use a metal dustpan if the spill is acidic and wet.
-
Surface Cleaning: Wipe the area with water and soap.[2] Test pH of the surface with litmus paper to ensure it is neutral.
Regulatory Compliance (US Focus)
While this guide provides operational safety, compliance with legal frameworks is mandatory.
-
EPA Waste Code: This material is generally not P or U listed. However, if the pH is < 2.0, it carries the D002 (Corrosive) characteristic code [1].
-
Sewer Disposal: Strictly Prohibited. Amines and their salts are often toxic to aquatic life and can disrupt wastewater treatment microorganisms [2].
-
DOT Shipping (if transporting waste):
References
Personal protective equipment for handling Aminooxyacetamide hydrochloride
Advanced Operational Guide: Safety, PPE, and Handling Protocols for Aminooxyacetamide Hydrochloride
As a Senior Application Scientist, I frequently oversee the integration of this compound (CAS 54488-65-2) into complex bioconjugation workflows. This reagent is foundational for forming stable oxime linkages with aldehyde- or ketone-tagged proteins, particularly in the development of antibody-drug conjugates (ADCs) and live-cell surface labeling[1],[2]. However, the exact electrophilic reactivity that enables rapid, catalyst-free conjugation at slightly acidic to neutral pH (5.0–7.0)[1] also poses significant acute health hazards.
This guide provides a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of this reactive hydrochloride salt, ensuring both operator safety and experimental integrity.
Chemical Hazard Profile & Mechanistic Causality
To handle a chemical safely, one must understand why it is hazardous. This compound (Molecular Weight: 126.54)[3] is not merely a passive powder; it is a reactive salt that interacts dynamically with biological tissues and environmental moisture.
| GHS Hazard Code | Hazard Statement | Mechanistic Causality & Field Insight |
| H302 / H332 | Harmful if swallowed or inhaled. | The aminooxy group (-O-NH₂) is highly reactive toward physiological aldehydes and ketones (e.g., pyridoxal phosphate, a key coenzyme). Systemic absorption can disrupt crucial enzymatic pathways by forming stable, unintended oximes[1]. |
| H315 / H319 | Causes skin and serious eye irritation[4],. | As a hydrochloride salt, the compound dissociates upon contact with moisture (sweat, tears, mucous membranes). This creates a highly localized acidic microenvironment that causes acute tissue irritation and cellular damage. |
| H335 | May cause respiratory irritation. | Inhalation of the fine powder introduces the acidic salt directly to the delicate mucosal lining of the respiratory tract, leading to immediate inflammation. |
| H228 | Flammable solid (Classification varies by supplier)[5]. | While primarily an irritant, the organic backbone can combust under specific conditions. It must be kept away from open flames and strong oxidizing agents[5]. |
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling reactive salts. The following PPE matrix is engineered specifically to mitigate the mechanistic hazards of this compound.
| Protection Zone | Required Equipment | Technical Specification | Mechanistic Rationale |
| Hands | Nitrile Gloves | Minimum 0.11 mm thickness for incidental contact; >0.3 mm for prolonged handling. | Nitrile provides superior resistance to aqueous salts compared to latex. It prevents dermal absorption and localized acid burns (H312, H315). |
| Eyes | Safety Goggles | Tight-fitting, splash-proof, ANSI Z87.1 certified (No standard safety glasses). | The fine powder can easily aerosolize. Goggles create a seal that prevents the reactive dust from dissolving in ocular fluid (H319)[4]. |
| Body | Flame-Retardant Lab Coat | 100% cotton or specialized synthetic blend. Fully buttoned. | Protects against particulate settling on clothes and mitigates risks associated with its potential flammability (H228)[5]. |
| Respiration | N95 / P100 Respirator | NIOSH-approved particulate filter. | Mandatory only if handling outside a certified fume hood or during a spill. Prevents inhalation of the reactive dust (H332, H335). |
Standard Operating Procedure: Safe Handling & Solubilization
Every step in this workflow is designed to prevent aerosolization, moisture exposure, and cross-contamination.
Phase 1: Environmental Setup
-
Fume Hood Validation: Ensure the chemical fume hood has a verified face velocity of 80–120 feet per minute (fpm). Do not handle this powder on an open bench under any circumstances.
-
Moisture Control: Because the compound is highly hygroscopic, ensure the ambient humidity is controlled. Purge the stock container with an inert gas (nitrogen or argon) before sealing and storing at -20°C to maintain reagent integrity[5].
Phase 2: Weighing Protocol
-
Anti-Static Preparation: Use an anti-static weighing boat and a grounded micro-spatula. Causality: Static electricity causes fine hydrochloride powders to scatter, significantly increasing the risk of inhalation and contaminating the balance area.
-
Transfer: Weigh the exact required mass (MW 126.54)[3]. Close the primary container immediately to prevent atmospheric moisture from degrading the reagent into an unusable, sticky mass.
Phase 3: Solubilization for Bioconjugation
-
Buffer Addition: Transfer the powder to a sealed reaction vial before adding the aqueous buffer.
-
pH Optimization: For optimal oxime ligation, dissolve in a buffer adjusted to pH 5.0–7.0[1],[2]. Expert Insight: The kinetics of the condensation reaction are profoundly affected by pH; at a pH greater than 6.0, the formation of oximes is considerably slower[2].
Emergency Spill Response & Waste Disposal Plan
A spill of this compound requires immediate, calculated action to prevent airborne contamination.
Spill Cleanup Methodology:
-
Isolate & Ventilate: Immediately evacuate personnel from the immediate vicinity. If the spill is outside the hood, maximize room ventilation to clear potential aerosols.
-
Don Advanced PPE: Upgrade to a P100 particulate respirator and heavy-duty nitrile gloves before approaching the spill.
-
Dampen (Do Not Sweep): Never sweep the dry powder, as this generates a hazardous aerosol cloud. Instead, lightly dampen a chemical absorbent pad with water or a mild, neutral buffer and gently place it over the spill. Causality: Wetting the powder traps the particulates and safely dissolves the salt for physical collection without aerosolization.
-
Collect: Use a non-sparking scoop to transfer the dampened material into a chemically resistant, sealable hazardous waste container.
-
Neutralize: Wipe the surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any residual acidic hydrochloride salt, followed by a thorough water rinse.
Waste Disposal Plan:
-
Solid Waste: All contaminated gloves, weigh boats, and spill pads must be disposed of in a clearly labeled solid hazardous waste bin.
-
Aqueous Waste: Unreacted solutions cannot be poured down the drain. Collect in a designated, compatible aqueous waste carboy. Label clearly as "Reactive Aqueous Waste: Contains this compound."
Process & Safety Workflow
Caption: Operational workflow for the safe handling and emergency spill response of Aminooxyacetamide HCl.
References
-
Title: chemical label 2-(aminooxy)acetamide hydrochloride | Source: chemical-label.com | URL: 4
-
Title: 2-(Aminooxy)acetamide hydrochloride | ChemScene | Chemikart | Source: chemikart.com | URL: Link
-
Title: 54488-65-2|2-(Aminooxy)acetamide hydrochloride|BLD Pharm | Source: bldpharm.com | URL: 5
-
Title: 54488-65-2 | 2-(Aminooxy)acetamide hydrochloride - Moldb | Source: moldb.com | URL: 3
-
Title: Aminooxy-biotin - Biotium | Source: biotium.com | URL: 1
-
Title: Site-specific chemical protein conjugation using genetically encoded aldehyde tags | Source: nih.gov | URL: 2
Sources
- 1. biotium.com [biotium.com]
- 2. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 54488-65-2 | 2-(Aminooxy)acetamide hydrochloride - Moldb [moldb.com]
- 4. chemical-label.com [chemical-label.com]
- 5. 54488-65-2|2-(Aminooxy)acetamide hydrochloride|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
